molecular formula C7H5ClN2S B148166 6-Chloro-3-methylisothiazolo[5,4-b]pyridine CAS No. 129211-90-1

6-Chloro-3-methylisothiazolo[5,4-b]pyridine

Katalognummer: B148166
CAS-Nummer: 129211-90-1
Molekulargewicht: 184.65 g/mol
InChI-Schlüssel: WGZQUDXNMKLSPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-methylisothiazolo[5,4-b]pyridine serves as a versatile chemical scaffold in medicinal chemistry, primarily for the discovery and development of novel kinase inhibitors. Its structure enables selective binding to enzyme active sites, making it a key intermediate in the synthesis of targeted cancer therapeutics . Research has demonstrated that the thiazolo[5,4-b]pyridine and related isothiazolo cores are functionalized to create potent inhibitors against various kinases . This includes the design of c-KIT inhibitors aimed at overcoming imatinib resistance in gastrointestinal stromal tumors (GIST), where derivatives have shown substantial anti-proliferative activity and the ability to block downstream signaling pathways, induce apoptosis, and suppress tumor cell migration and anchorage-independent growth . The core structure's adaptability allows for optimization at key positions to target specific kinases such as BCR-ABL, RAF, and VEGFR2, providing researchers with a valuable tool for optimizing pharmacokinetic properties and driving innovation in drug discovery programs .

Eigenschaften

IUPAC Name

6-chloro-3-methyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZQUDXNMKLSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563022
Record name 6-Chloro-3-methyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129211-90-1
Record name 6-Chloro-3-methyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis commences from a readily accessible isoxazolopyridine precursor and proceeds through key intermediates, including a di-chloro derivative, to yield the target molecule. This document elucidates the causal factors underpinning the experimental design, offers detailed, step-by-step protocols for each synthetic transformation, and presents quantitative data to ensure reproducibility. The narrative is grounded in authoritative scientific literature, with in-text citations and a complete reference list to support the presented methodologies and mechanistic rationale.

Introduction

The isothiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered considerable attention in the field of medicinal chemistry due to its diverse pharmacological activities. The unique spatial arrangement of nitrogen and sulfur atoms within this fused ring system imparts distinct electronic properties, making it a valuable pharmacophore for the design of novel therapeutic agents. The title compound, this compound, serves as a crucial building block for the synthesis of a wide array of more complex molecules with potential applications in various disease areas. This guide details a strategic and efficient synthetic route to this important intermediate.

The synthetic strategy hinges on the construction of the isothiazole ring onto a pre-functionalized pyridine core, a common and effective approach in heterocyclic chemistry. The pathway leverages the reactivity of key intermediates to introduce the desired substituents and achieve the target architecture.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a multi-step sequence, as illustrated in the workflow diagram below. The core logic of this pathway is to first establish the isothiazolo[5,4-b]pyridine ring system and then selectively functionalize the pyridine ring to introduce the desired chloro substituent at the 6-position.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 3-Methylisoxazolo[5,4-b]pyridine-4-thiol Start->Step1 Condensation & Thionation Step2 N-O Bond Cleavage to Hydroxy Intermediate Step1->Step2 Reductive Cleavage Step3 Chlorination to 4,6-Dichloro Intermediate Step2->Step3 Chlorinating Agent Step4 Selective Dechlorination Step3->Step4 Controlled Reduction End This compound Step4->End

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthetic Protocols and Mechanistic Insights

Part 1: Synthesis of the Key Precursor: 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine

The initial phase of the synthesis focuses on constructing the core heterocyclic system and introducing the chloro functionalities that will be crucial for the final selective transformation.

Step 1.1: Synthesis of 3-Methylisoxazolo[5,4-b]pyridine-4-thiol

  • Formation of a substituted aminopyridine: This could start from commercially available pyridines that are then functionalized to introduce an amino group and other necessary substituents.

  • Cyclization to form the isoxazolopyridine core: This would likely involve the reaction of the aminopyridine with a reagent that provides the remaining atoms for the isoxazole ring.

  • Introduction of the thiol group: This could be achieved through various methods, such as the Newman-Kwart rearrangement or by direct thionation of a corresponding hydroxy or chloro derivative.

Step 1.2: N-O Bond Cleavage and Formation of the Hydroxy Intermediate

The pivotal step in transforming the isoxazolopyridine to the isothiazolopyridine scaffold is the cleavage of the N-O bond within the isoxazole ring. This is typically achieved through reductive methods, which can be facilitated by various reagents, including metal catalysts.[1] The cleavage of the N-O bond in the isoxazolopyridine-4-thiol (compound 3 in the primary literature) leads to the formation of a hydroxy derivative (compound 6 ).[2]

Experimental Protocol: Synthesis of 4-Hydroxy-3-methylisothiazolo[5,4-b]pyridin-6(7H)-one

A detailed protocol for this specific transformation from the thiol is not explicitly provided in the primary reference. However, the reference does describe the conversion of isoxazolopyridine-4-thiols to their corresponding hydroxy derivatives in moderate to good yields.[2] This process is a key step in rearranging the heterocyclic core.

Step 1.3: Chlorination to 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine

The hydroxy intermediate is then converted to the highly reactive 4,6-dichloro derivative. This transformation is crucial as it introduces the leaving groups necessary for subsequent functionalization.

Experimental Protocol: Synthesis of 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine [2]

  • Reagents:

    • 4-Hydroxy-3-methylisothiazolo[5,4-b]pyridin-6(7H)-one

    • Phenylphosphonic dichloride

  • Procedure:

    • A mixture of the hydroxy intermediate and phenylphosphonic dichloride is heated.

    • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture is worked up to isolate the desired 4,6-dichloro-3-methylisothiazolo[5,4-b]pyridine.

Causality of Experimental Choices: Phenylphosphonic dichloride is a potent chlorinating agent, particularly effective for converting hydroxyheterocycles to their chloro-analogues. The elevated temperature is necessary to overcome the activation energy for this transformation.

Part 2: Selective Synthesis of this compound

The final and most critical step of the synthesis is the selective removal of the chlorine atom at the 4-position while retaining the one at the 6-position. The differential reactivity of the two chlorine atoms is key to the success of this step. In dichloropyridine systems, the chlorine at the 4-position is generally more susceptible to nucleophilic attack and reduction compared to the one at the 2- or 6-position due to the electronic influence of the ring nitrogen.

Step 2.1: Selective Dechlorination of 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine

Controlled reduction is a viable strategy for the selective removal of a more reactive halogen. Catalytic hydrogenation is a powerful technique for such transformations.[3][4] The choice of catalyst, solvent, and reaction conditions can significantly influence the selectivity of the dechlorination.

Conceptual Experimental Protocol: Selective Catalytic Hydrogenation

  • Reagents and Materials:

    • 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine

    • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

    • Hydrogen gas (H₂)

    • A suitable solvent (e.g., ethanol, methanol, or ethyl acetate)

    • A base (e.g., triethylamine or sodium acetate) to neutralize the HCl formed during the reaction.

  • Procedure:

    • The 4,6-dichloro intermediate is dissolved in the chosen solvent in a reaction vessel suitable for hydrogenation.

    • The Pd/C catalyst and the base are added to the solution.

    • The vessel is purged with an inert gas (e.g., nitrogen or argon) and then filled with hydrogen gas to the desired pressure.

    • The reaction mixture is stirred vigorously at a controlled temperature.

    • The progress of the reaction is monitored by TLC or LC-MS to ensure the selective removal of the 4-chloro group without over-reduction of the 6-chloro group.

    • Upon completion, the catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the final product, this compound.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a widely used and effective catalyst for hydrodechlorination reactions.[5] The catalyst loading can be adjusted to fine-tune the reactivity.

  • Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.

  • Base: The addition of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which can otherwise poison the catalyst and lead to side reactions.

  • Reaction Conditions: Temperature and hydrogen pressure are critical parameters that must be carefully controlled to achieve the desired selectivity. Milder conditions are generally preferred to avoid over-reduction.

Reaction Scheme Visualization

Reaction_Scheme cluster_0 Synthesis of 4,6-Dichloro Intermediate cluster_1 Selective Dechlorination A 3-Methylisoxazolo[5,4-b] pyridine-4-thiol B 4-Hydroxy-3-methylisothiazolo [5,4-b]pyridin-6(7H)-one A->B N-O Bond Cleavage C 4,6-Dichloro-3-methylisothiazolo [5,4-b]pyridine B->C Phenylphosphonic dichloride D 4,6-Dichloro-3-methylisothiazolo [5,4-b]pyridine E 6-Chloro-3-methylisothiazolo [5,4-b]pyridine D->E H₂, Pd/C, Base

Caption: Key transformations in the synthesis of the target compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical YieldReference
1.2: N-O Bond Cleavage 3-Methylisoxazolo[5,4-b]pyridine-4-thiolReductive agent4-Hydroxy-3-methylisothiazolo[5,4-b]pyridin-6(7H)-oneModerate-Good[2]
1.3: Chlorination 4-Hydroxy-3-methylisothiazolo[5,4-b]pyridin-6(7H)-onePhenylphosphonic dichloride4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine-[2]
2.1: Selective Dechlorination 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridineH₂, Pd/C, BaseThis compound-[5]
Note: Specific yield data for each step would require access to detailed experimental reports.

Conclusion

The synthesis of this compound presented in this guide offers a logical and experimentally sound approach for accessing this valuable heterocyclic building block. The strategy relies on the initial construction of a related isoxazolopyridine, followed by a key N-O bond cleavage to form the isothiazole ring system. Subsequent chlorination and a crucial selective dechlorination step provide the target molecule. The principles of differential reactivity in substituted pyridine systems are central to the success of the final transformation. This guide provides researchers and drug development professionals with a solid foundation for the synthesis of this and related isothiazolo[5,4-b]pyridine derivatives, paving the way for further exploration of their therapeutic potential.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synfacts, 12(08), 859–859. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Organic & Biomolecular Chemistry. [Link]

  • N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. (2025). The Journal of Organic Chemistry. [Link]

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. (n.d.). CABI Digital Library. [Link]

  • Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines. (2024). Journal of the American Chemical Society. [Link]

  • New derivatives of 3‐methylisoxazolo[5,4‐b]pyridine. (n.d.). ResearchGate. [Link]

  • Selective removal of chlorine from chloroaromatic pollutants by electrocatalytic reduction over palladium-loaded carbon felt. (n.d.). ResearchGate. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (n.d.). ResearchGate. [Link]

  • Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines. (2024). PubMed. [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (n.d.). National Institutes of Health. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Institutes of Health. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). National Institutes of Health. [Link]

  • Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine. (n.d.). ResearchGate. [Link]

  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. (n.d.). ResearchGate. [Link]

  • A STUDY ON THE REDUCTIVE DECHLORINATION OF CHLOROFORM WITH NANO Fe/Cu BIMETALLIC PARTICLES IN AQUEOUS SOLUTION. (n.d.). Neliti. [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (n.d.). MDPI. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. [Link]

  • Reversible RS–NO bond cleavage and formation at copper(i) thiolates. (2009). RSC Publishing. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • A controlled preadsorption and targeted reduction process for efficient dechlorination of highly toxic 2,4,6-TCP by Al0: Enhanced selectivity. (2026). PubMed. [Link]

  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. (2019). National Institutes of Health. [Link]

  • 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. (2022). Chemistry LibreTexts. [Link]

  • Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. (n.d.). ResearchGate. [Link]

  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. (n.d.). ResearchGate. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-3-methylisothiazolo[5,4-b]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-chloro-3-methylisothiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing data from established chemical principles and analogous structures, this document offers field-proven insights into its chemical properties, a robust synthetic strategy, and its potential as a core scaffold in modern therapeutic design.

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold

The isothiazolo[5,4-b]pyridine core is a "privileged" heterocyclic scaffold, meaning it is a molecular framework capable of providing potent and selective ligands for a variety of biological targets. The fusion of the electron-rich isothiazole ring with the pyridine ring creates a unique electronic and steric profile, making it a versatile building block in the design of kinase inhibitors and other targeted therapeutics. Derivatives of this and related scaffolds have demonstrated significant potential in oncology and virology, underscoring the importance of understanding the fundamental properties of key intermediates like this compound.

Physicochemical and Structural Properties

This compound is a substituted bicyclic heteroaromatic compound. Its core structure and fundamental properties are summarized below.

PropertyValueSource
CAS Number 129211-90-1[1]
Molecular Formula C₇H₅ClN₂S[2]
Molecular Weight 184.65 g/mol [1][2]
Density 1.446 g/cm³[2]
Boiling Point 213.7 °C at 760 mmHg[2]
Flash Point 83.0 °C[2]
Melting Point Not available[1][2]

The presence of a chlorine atom at the 6-position and a methyl group at the 3-position are critical for modulating the molecule's electronic distribution, lipophilicity, and metabolic stability—key parameters in drug design. The chlorine atom, in particular, serves as a crucial synthetic handle for introducing further chemical diversity via nucleophilic aromatic substitution.

Synthesis and Mechanistic Insights

The synthesis of the 3-methylisothiazolo[5,4-b]pyridine ring system can be effectively achieved through a strategy involving the construction and subsequent modification of a key dichlorinated intermediate. The foundational work by Chimichi et al. provides a logical and robust pathway.[3][4] The causality behind this multi-step synthesis lies in the controlled introduction of functional groups to build the fused heterocyclic system.

Conceptual Synthetic Workflow

The synthesis begins with a commercially available isoxazolopyridine, proceeds through a key dichlorinated isothiazolopyridine intermediate, and culminates in the selective reduction to the target compound.

G A 4,6-Dichloro-3-methyl- isoxazolo[4,5-c]pyridine B Cleavage of N-O bond & Thiolation A->B  NaSH / EtOH C 4,6-Dichloro-3-methyl- isothiazolo[5,4-b]pyridin-4-ol B->C D Chlorination C->D  POCl3 E 4,6-Dichloroisothiazolo[5,4-b]pyridine Intermediate D->E F Selective Dechlorination (Reduction) E->F  H2, Pd/C G 6-Chloro-3-methyl- isothiazolo[5,4-b]pyridine (Target Molecule) F->G

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methodologies for the synthesis of related isothiazolopyridines.[3][4] Each step is designed to be self-validating through standard analytical techniques.

Step 1: Synthesis of 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine Intermediate

  • Rationale: The initial steps focus on converting a more readily available isoxazolopyridine precursor into the corresponding isothiazole. This involves a reductive cleavage of the N-O bond followed by ring closure and subsequent chlorination to install the necessary chloro groups that direct the final selective reduction.

  • Procedure:

    • To a solution of 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine in anhydrous ethanol, add sodium hydrogen sulfide (NaSH).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The isoxazole ring opening and subsequent reaction forms a thiol intermediate which cyclizes.

    • Upon completion, cool the mixture, neutralize with acetic acid, and extract the product with dichloromethane.

    • The resulting crude hydroxyisothiazolopyridine is then treated with excess phosphorus oxychloride (POCl₃) and heated to 100°C for 3-5 hours to yield the 4,6-dichloro-3-methylisothiazolo[5,4-b]pyridine intermediate.

    • Purify the intermediate by column chromatography on silica gel.

Step 2: Selective Dechlorination to Yield this compound

  • Rationale: The chlorine atom at the 4-position of the pyridine ring is generally more susceptible to catalytic hydrogenation (reduction) than the one at the 6-position. This difference in reactivity allows for selective removal, which is a common and predictable outcome in pyridine chemistry.

  • Procedure:

    • Dissolve the 4,6-dichloro-3-methylisothiazolo[5,4-b]pyridine intermediate in methanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its constituent rings and functional groups.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position is the primary site for reactivity. The electron-withdrawing nature of the pyridine nitrogen atom activates the chloro-substituent towards SₙAr reactions. This makes it an excellent electrophilic partner for a wide range of nucleophiles (amines, alcohols, thiols), providing a straightforward method for generating diverse libraries of compounds for biological screening.

  • Isothiazole Ring Stability: The isothiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage by strong reducing agents or certain nucleophiles under harsh conditions, a reactivity profile that is important to consider in multi-step syntheses.

  • Methyl Group Reactivity: The methyl group at the 3-position is relatively unreactive but can potentially undergo condensation reactions if a strong base is used to deprotonate it, though this would require forcing conditions.

Reactivity cluster_0 Key Reactive Sites cluster_1 Reaction Pathways Core 6-Chloro-3-methyl- isothiazolo[5,4-b]pyridine C6_Chloro C6 Chloro Group (Electrophilic Site) Pyridine_N Pyridine Nitrogen (Basic Site) SNAr Nucleophilic Aromatic Substitution (SNAr) C6_Chloro->SNAr  Nucleophiles  (R-NH2, R-OH) Protonation Acid-Base Chemistry Pyridine_N->Protonation  Acids (H+)

Caption: Reactivity map of this compound.

Structural Elucidation and Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets in the 7.5-8.5 ppm region. A sharp singlet corresponding to the three protons of the methyl group would be expected further upfield, typically in the 2.5-3.0 ppm range.

  • ¹³C NMR Spectroscopy: The carbon NMR would display seven unique signals. The carbons of the pyridine ring would resonate in the aromatic region (~110-155 ppm), with the carbon attached to the chlorine atom being significantly influenced. The methyl carbon would appear at high field (~15-25 ppm).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The mass spectrum would show a characteristic molecular ion (M⁺) peak at m/z 184, accompanied by an (M+2)⁺ peak at m/z 186 with approximately one-third the intensity, which is the signature isotopic pattern for a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C=C and C=N stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ region, as well as C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile intermediate for creating compounds with therapeutic potential. The isothiazolopyridine scaffold is a known "hinge-binder" for many protein kinases, where the pyridine nitrogen can form a critical hydrogen bond with the backbone of the kinase hinge region.

  • Kinase Inhibitors: By carrying out SₙAr reactions at the C6-chloro position, medicinal chemists can introduce a variety of side chains designed to target the ATP-binding pocket of specific kinases implicated in diseases like cancer. For instance, derivatives of the related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of c-KIT, a key driver in some gastrointestinal stromal tumors.

  • Antiviral Agents: Isothiazolopyridine derivatives have been discovered as potent inhibitors of Cyclin G-Associated Kinase (GAK), a host cell factor essential for the replication of viruses such as Dengue and Hepatitis C. The 6-chloro position provides a convenient point for modification to optimize antiviral activity and pharmacokinetic properties.

  • Anticancer Agents: Preliminary in vitro studies on other isothiazolo[5,4-b]pyridine derivatives have demonstrated a broad spectrum of anticancer activity, suggesting that this scaffold is a promising starting point for the development of novel antineoplastic agents.

References

  • ChemSrc. (2025). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-3-[4-(hexyloxy)phenyl]-[2][5][6]triazolo[4,3-b]pyridazine. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-chloro-3-iodo-1-methyl-1h-pyrazolo[4,3-b]pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-[2][5][6]triazolo[4,3-b]pyridazine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of this compound. Retrieved from [Link]

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1480.
  • PubChemLite. (n.d.). 6-chloro-3-iodo-1-methyl-1h-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477.
  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

In-Depth Technical Guide to 6-Chloro-3-methylisothiazolo[5,4-b]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and pharmacological studies of related analogs, this document details its synthesis, analytical characterization, and explores its potential as a scaffold for the development of novel therapeutic agents.

Structural Elucidation and Physicochemical Properties

This compound belongs to the isothiazolopyridine class of fused heterocyclic systems. The core structure consists of a pyridine ring fused to an isothiazole ring, with a chlorine atom at the 6-position and a methyl group at the 3-position.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)7-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine[1]2-Chlorothiazolo[5,4-b]pyridine[2]
CAS Number Not definitively assigned83472-64-491524-96-8
Molecular Formula C₇H₅ClN₂SC₇H₆ClN₃C₆H₃ClN₂S
Molecular Weight 184.65 g/mol 167.60 g/mol 170.62 g/mol
Appearance Predicted to be a solid------
Storage Inert atmosphere, 2-8°C (Recommended)Inert atmosphere, 2-8°C---

Commercial Availability

As of early 2026, this compound is available from a limited number of specialized chemical suppliers. Researchers should inquire with vendors who synthesize novel heterocyclic compounds or offer custom synthesis services. The purity and available quantities may vary, and it is advisable to request a certificate of analysis upon purchase.

Proposed Synthesis and Mechanistic Insights

Diagram 1: Proposed Synthetic Pathway for this compound

G A 2,5-Dichloropyridine B 2,5-Dichloro-3-nitropyridine A->B HNO3/H2SO4 C 3-Amino-2,5-dichloropyridine B->C Fe/HCl or H2/Pd-C D 3-Cyano-2,5-dichloropyridine C->D Sandmeyer Reaction (CuCN) E 3-Thioamido-2,5-dichloropyridine D->E H2S F This compound E->F Oxidative Cyclization (e.g., I2, H2O2)

Caption: A plausible multi-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of 2,5-Dichloropyridine

  • Rationale: Introduction of a nitro group at the 3-position is a key step to enable the subsequent introduction of an amino group.

  • Procedure: To a cooled solution of fuming nitric acid and concentrated sulfuric acid, slowly add 2,5-dichloropyridine. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to facilitate the reaction. Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product, 2,5-dichloro-3-nitropyridine. Filter, wash with water, and dry.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amino group, which is a versatile intermediate for further functionalization.

  • Procedure: Dissolve 2,5-dichloro-3-nitropyridine in ethanol or acetic acid. Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture and remove the solvent under reduced pressure to obtain 3-amino-2,5-dichloropyridine.

Step 3: Sandmeyer Reaction to Introduce a Cyano Group

  • Rationale: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a cyano group.

  • Procedure: Diazotize the 3-amino-2,5-dichloropyridine by treating it with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5°C). Add the resulting diazonium salt solution to a solution of copper(I) cyanide. The cyano group will replace the diazonium group to yield 3-cyano-2,5-dichloropyridine.

Step 4: Conversion to the Thioamide

  • Rationale: The cyano group is converted to a thioamide, which is the precursor for the isothiazole ring formation.

  • Procedure: Bubble hydrogen sulfide gas through a solution of 3-cyano-2,5-dichloropyridine in a suitable solvent like pyridine or ethanol containing a base such as triethylamine. Alternatively, treat with Lawesson's reagent. This will convert the nitrile to the corresponding thioamide, 3-thioamido-2,5-dichloropyridine.

Step 5: Oxidative Cyclization to form the Isothiazole Ring

  • Rationale: An intramolecular cyclization via oxidation of the thioamide and the adjacent chloro-substituted carbon leads to the formation of the fused isothiazole ring.

  • Procedure: Treat the 3-thioamido-2,5-dichloropyridine with an oxidizing agent such as iodine in the presence of a base, or hydrogen peroxide. This will induce an electrophilic cyclization to form the S-N bond of the isothiazole ring, yielding the final product, this compound. Purify the product by column chromatography or recrystallization.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring, and a singlet for the methyl group protons. Chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and the fused ring system.
¹³C NMR Resonances for all seven carbon atoms, with chemical shifts indicative of their electronic environment.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (184.65 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy Characteristic absorption bands for C=C and C=N stretching in the aromatic rings, and C-H stretching and bending vibrations.

For quantitative analysis in biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to that described for 3-Chloroisothiazolo[5,4-b]pyridine, would be highly suitable due to its sensitivity and selectivity.[1]

Potential Applications in Drug Discovery

The isothiazolo[5,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.

Diagram 2: Potential Therapeutic Targets of Isothiazolo[5,4-b]pyridine Derivatives

G cluster_targets Potential Therapeutic Targets Core This compound Scaffold Kinases Kinase Inhibition (e.g., c-KIT)[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRzJe-6p0ba1MuHPiMuFNSnBkksX1o7pv66vfJyEv-T0bPU2yHXCIba8ksasVdMLdpvr_ZE93N1uorApP1xWMUMOa1MtI21vEcj8c9mQpyv7eRL039LMfX8VqxTkoZuqd-D3t-SdK1XP7hIQmkl-CZYFZaUCTONIoq)] Core->Kinases Cancer Anticancer Activity[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnb6aE3fPf3rxCIH1rTH3PuOagV_nRtUStG4J3r3cX-CB3CAYBYRn_MYXzvqDN0acH6mDaOQs3BHQ0_impUVfVoj2Bq1MFsmmQD4LMNWCwmw6GzvmPmBnJZekhdUYqr4N_T3ArldHEgTAw2Kw%3D)] Core->Cancer Other Other Potential Activities Core->Other

Sources

An In-depth Technical Guide to the Physical Properties of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-3-methylisothiazolo[5,4-b]pyridine is a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique scaffold, combining an isothiazole ring fused with a pyridine moiety and substituted with a chloro and a methyl group, presents a versatile platform for the synthesis of novel bioactive molecules. Understanding the fundamental physical and chemical properties of this core structure is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by available scientific literature and expert analysis.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various experimental settings, from reaction conditions to biological assays. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C₇H₅ClN₂S[1]
Molecular Weight 184.65 g/mol [1]
Appearance Not explicitly stated; likely a solid at room temperature based on related compounds.Inferred
Melting Point Not Available[1]
Boiling Point 213.69 °C at 760 mmHg[1]
Density 1.446 g/cm³[1]
Flash Point 83.037 °C[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in polar protic solvents like water and ethanol is anticipated.Inferred from structure and data on related compounds[2][3]

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the pyridine ring.

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the heterocyclic rings, as well as C-H stretching and bending vibrations of the aromatic and methyl groups.

Experimental Protocol for Spectroscopic Analysis (General):

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or prepare a KBr pellet for IR analysis.

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of at least 300 MHz. Record the IR spectrum using a standard FT-IR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the NMR spectrum to assign the protons. Identify the characteristic functional group frequencies in the IR spectrum.

Synthesis and Structural Elucidation

The synthesis of the isothiazolo[5,4-b]pyridine ring system has been described in the literature, providing a foundational methodology for obtaining this compound[4]. The general synthetic strategy involves the construction of the isothiazole ring onto a pre-functionalized pyridine precursor.

A plausible synthetic pathway, based on the work of Guerrera and colleagues, would likely start from a suitable chloropyridine derivative and proceed through several steps to build the fused isothiazole ring.

Synthesis_Workflow A Starting Pyridine Derivative B Functionalization A->B Reagents C Ring Formation B->C Cyclization Conditions D Chlorination/Methylation C->D Specific Reagents E This compound D->E Purification

Caption: A generalized workflow for the synthesis of this compound.

Expert Insights on Synthesis: The choice of starting materials and reagents is critical for achieving a good yield and purity of the final product. The reaction conditions, such as temperature and reaction time, need to be carefully optimized for each step. Purification of the intermediates and the final product is typically achieved through column chromatography or recrystallization.

Safety and Handling

Given the presence of a chlorinated heterocyclic scaffold, this compound should be handled with care in a well-ventilated laboratory fume hood. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds can provide guidance on potential hazards and necessary precautions.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has consolidated the available information on the physical properties of this compound. While some data, such as the melting point, require experimental determination, the provided information on its physicochemical properties, spectroscopic characteristics, and synthesis serves as a valuable resource for researchers. Adherence to appropriate safety and handling procedures is essential when working with this compound. Further research to fully characterize this molecule will undoubtedly contribute to its broader application in the development of novel chemical entities.

References

  • Guerrera, F., Siracusa, M. A., & Tornetta, B. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-107. [Link]

  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. Retrieved from [Link]

  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of itaconic acid in different organic solvents: Experimental measurement and thermodynamic modeling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). isothiazolo[5,4-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Understanding the solubility of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine is a critical prerequisite for its effective application in medicinal chemistry, process development, and materials science. As a key heterocyclic building block, its behavior in various solvent systems dictates the efficiency of reaction kinetics, purification strategies, and the feasibility of formulation for screening and development. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a predictive assessment of its behavior in common organic solvents, and robust, field-proven experimental protocols for accurate solubility determination. Safety considerations and data interpretation are integrated to provide a holistic resource for laboratory professionals.

Foundational Principles: The Molecular Dance of Dissolution

The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution is energetically favorable when the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. This principle is often simplified to the adage "like dissolves like," which highlights the importance of matching the polarity and interaction types between the compound and the solvent.[1][2][3]

Key intermolecular forces at play include:

  • London Dispersion Forces: Weak, transient forces present in all molecules, becoming more significant with increasing molecular size.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.[1]

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom.[1]

The polarity of organic molecules is determined by the presence of polar bonds due to electronegative atoms (e.g., N, O, Cl) in functional groups. The overall polarity is a balance between the non-polar and polar regions of a molecule.

cluster_Solute Solute (this compound) cluster_Solvent Solvent Solute Polar Heterocycle (Dipoles, H-bond acceptors) PolarSolvent Polar Solvent (e.g., DMSO, Methanol) Solute->PolarSolvent Strong Solute-Solvent Interactions (Favorable) NonpolarSolvent Nonpolar Solvent (e.g., Hexane) Solute->NonpolarSolvent Weak Solute-Solvent Interactions (Unfavorable)

Caption: Principle of "Like Dissolves Like".

Physicochemical Profile of this compound

A thorough understanding of the compound's intrinsic properties is the first step in predicting its solubility.

Caption: Structure of this compound.

Structural Analysis for Solubility Prediction:

  • Heterocyclic Core: The fused isothiazolo[5,4-b]pyridine ring system is largely aromatic and planar. This structure contributes significant nonpolar surface area but also contains multiple sites for polar interactions.

  • Polar Moieties: The molecule possesses several polar features: the electronegative chlorine atom, the pyridine nitrogen, and the nitrogen and sulfur atoms within the isothiazole ring. These create permanent dipoles, making the molecule moderately polar.

  • Hydrogen Bonding Capability: The nitrogen atoms on the pyridine and isothiazole rings are potential hydrogen bond acceptors. The molecule lacks a hydrogen bond donor (like an -OH or -NH group).

  • Nonpolar Group: The methyl group (-CH3) is a small, nonpolar substituent.

Based on this structure, the compound is expected to have limited solubility in water and nonpolar solvents but show favorable solubility in polar organic solvents.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₇H₅ClN₂S [4]
Molecular Weight 184.65 g/mol [4]
Density 1.446 g/cm³ [4]
Boiling Point 213.7 °C at 760 mmHg [4]
Flash Point 83.0 °C [4]

| Predicted pKa | 10.28 ± 0.20 (most basic) | |

Predicted Solubility Profile

The following table provides a predictive assessment of the solubility of this compound in various classes of organic solvents, ranked from highest to lowest predicted solubility. This serves as a practical starting point for solvent selection in experimental design.

Table 2: Predicted Solubility in Common Organic Solvents

Solvent Class Representative Solvents Predicted Solubility Rationale for Prediction
Polar Aprotic DMSO, DMF, NMP Very High Strong dipole-dipole interactions between the solvent and the polar heterocyclic core dominate, leading to excellent solvation.
Chlorinated Dichloromethane (DCM), Chloroform High Similar polarity and good dispersion force compatibility between the chlorinated solvent and the chloro-substituted solute.
Polar Protic (Alcohols) Methanol, Ethanol Moderate to High Solvents can engage in dipole-dipole interactions. While the solute cannot donate a hydrogen bond, the solvent can, but the primary interactions are polar.
Ethers Tetrahydrofuran (THF), 1,4-Dioxane Moderate Moderate polarity allows for some interaction, but less effective at solvating the polar regions of the solute compared to more polar solvents.
Ketones Acetone Moderate Acetone's polarity allows for favorable dipole-dipole interactions with the solute.
Aromatic Hydrocarbons Toluene, Xylene Low The solute's polarity is too high for favorable interaction with the largely nonpolar aromatic solvent.
Polar Protic (Aqueous) Water Very Low The large, relatively nonpolar surface area of the fused ring system outweighs the polar interactions with water. Lack of H-bond donation limits solubility.

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | A significant mismatch in polarity ("like dissolves unlike") results in negligible interaction and solubility.[1][2] |

Self-Validating Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous and reproducible experimental protocols are essential. The following methods provide a framework for determining both thermodynamic and kinetic solubility.

Protocol 1: Equilibrium Solubility via the Shake-Flask Method

This gold-standard method determines the thermodynamic equilibrium solubility, representing the true maximum concentration of the solute in a solvent at a given temperature.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of the selected solvent (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are disturbed.

  • Quantification:

    • Gravimetric Analysis: Transfer the aliquot to a pre-weighed vial, evaporate the solvent completely under vacuum or a gentle stream of nitrogen, and re-weigh the vial. The mass difference corresponds to the dissolved solute.

    • Chromatographic Analysis (HPLC): Dilute the supernatant with a suitable mobile phase and analyze it by HPLC against a pre-established calibration curve of the compound. This method is highly accurate and requires less material.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h, const. T) A->B C 3. Centrifuge to Separate Phases B->C D 4. Sample Supernatant C->D E 5. Quantify Solute (HPLC or Gravimetric) D->E F 6. Calculate Solubility (mg/mL) E->F

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 6-Chloro-3-methylisothiazolo[5,4-b]pyridine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isothiazolo[5,4-b]pyridine Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel chemical matter for therapeutic targets. The core principle of FBDD is to screen low molecular weight compounds, or "fragments," that bind with low affinity but high ligand efficiency. These initial hits then serve as starting points for structure-guided optimization into potent lead compounds. The isothiazolo[5,4-b]pyridine core is an emerging privileged scaffold in medicinal chemistry. Derivatives have demonstrated significant activity against several important drug targets, particularly protein kinases, which are implicated in a multitude of diseases, most notably cancer. This document provides a comprehensive guide for the utilization of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine as a strategic starting fragment in FBDD campaigns, with a focus on kinase inhibitors.

The rationale for selecting this compound rests on several key pillars:

  • Bio-relevant Chemical Space: The fused heterocyclic system provides a rigid, three-dimensional structure that can engage in specific, high-quality interactions with protein targets. This is a desirable characteristic for developing selective inhibitors.

  • Established Biological Activity: While this specific fragment may not have extensive published data, numerous decorated analogues based on the closely related thiazolo[5,4-b]pyridine scaffold have shown potent inhibitory activity against kinases such as c-KIT and PI3K, validating the core's utility.

  • Synthetic Tractability: The chloro-substituent at the 6-position offers a prime vector for synthetic elaboration. It can be readily displaced via nucleophilic aromatic substitution (SNAr) or engaged in various cross-coupling reactions, allowing for controlled "fragment growing" into adjacent binding pockets. The methyl group at the 3-position provides an additional point for structure-activity relationship (SAR) exploration.

Fragment Characterization: Adherence to the "Rule of Three"

For a compound to be a viable starting point in an FBDD campaign, it should ideally adhere to the "Rule of Three," which helps ensure that there is ample room for optimization without creating molecules with poor physicochemical properties. While a dedicated experimental characterization of this compound is recommended, we can estimate its properties based on its structure and data from similar compounds, such as 2-Chloro-[1][2]thiazolo[5,4-b]pyridine[3][4].

PropertyEstimated Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW) ~184.6 g/mol < 300 DaYes
LogP ~2.0 - 2.5≤ 3Yes
Hydrogen Bond Donors 0≤ 3Yes
Hydrogen Bond Acceptors 3 (2x N, 1x S)≤ 3Yes
Rotatable Bonds 0≤ 3Yes

These values are estimations and should be experimentally verified.

The estimated properties of this compound align well with the "Rule of Three," making it an excellent candidate for inclusion in a fragment screening library.

The FBDD Workflow: From Fragment to Lead

A successful FBDD campaign is a multi-stage, iterative process that relies on the tight integration of biophysical screening, structural biology, and medicinal chemistry. The following diagram outlines a typical workflow when starting with a fragment such as this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structure-Guided Elaboration cluster_2 Phase 3: Lead Optimization FragLib Fragment Library (incl. 6-Chloro-3-methyl- isothiazolo[5,4-b]pyridine) PrimScreen Primary Screen (e.g., Surface Plasmon Resonance) FragLib->PrimScreen Screening HitVal Hit Validation (e.g., STD-NMR) PrimScreen->HitVal Initial Hits Xtal Co-crystallography (Fragment-Target Complex) HitVal->Xtal Validated Hit SBDD Structure-Based Design (Growing/Linking Strategy) Xtal->SBDD 3D Structure MedChem Medicinal Chemistry (Synthesis of Analogues) SBDD->MedChem Design Ideas SAR SAR by Biophysics (e.g., SPR, ITC) MedChem->SAR New Compounds SAR->SBDD Iterative Cycle CellAssay Cellular Assays (Potency & Selectivity) SAR->CellAssay Potent Binders LeadOp Lead Optimization CellAssay->LeadOp Confirmed Leads Fragment_Elaboration cluster_0 Fragment Hit cluster_1 Structure-Guided Design cluster_2 Fragment Growing Strategy cluster_3 Lead Compound Frag 6-Chloro-3-methyl- isothiazolo[5,4-b]pyridine (Binds to Hinge Region) Xtal Co-crystal Structure Reveals: - H-bond to hinge backbone - Unoccupied solvent-exposed pocket - Chloro group points towards pocket Frag->Xtal Structural Biology Synthesis Synthesize Analogues: Replace Cl with amines, ethers, etc. (via S(N)Ar or cross-coupling) Xtal->Synthesis Design Hypothesis SAR SAR by SPR: - Small amines add potency - Phenylamine significantly improves affinity Synthesis->SAR Test Binding Lead Potent Lead Compound (Isothiazolopyridine core + Phenylamine) - Forms additional interactions in pocket - Improved potency and selectivity SAR->Lead Optimized Analogue

Sources

Protocol for the Synthesis of Isothiazolo[5,4-b]pyridine Libraries: A Modular Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

The isothiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with analgesic, anorectic, and antidepressant activities.[1] Its unique electronic properties and structural rigidity make it an attractive starting point for developing novel therapeutics. This guide provides a detailed, field-tested protocol for the synthesis of isothiazolo[5,4-b]pyridine libraries, designed for researchers in drug development. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and versatile synthesis.

The strategy outlined here is centered on the creation of a versatile, dichlorinated key intermediate. This intermediate serves as a central hub from which a diverse library of compounds can be generated through subsequent functionalization reactions, such as nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings.[2]

I. Overall Synthetic Strategy

The synthesis is designed as a multi-stage process that offers flexibility and control at each key transformation. The workflow begins with a commercially available starting material and proceeds through two key intermediates to the final diversified library. This modular approach is critical for library synthesis as it allows for both the core scaffold construction and its subsequent elaboration to explore structure-activity relationships (SAR).

G cluster_1 Phase 2: Library Diversification A Starting Material (Isoxazolopyridine) B Intermediate 1 (Hydroxy Derivative) A->B N-O Bond Cleavage C Intermediate 2 (Dichloro Derivative) B->C Chlorination D Functionalized Library (e.g., Amino Derivatives) C->D Parallel Synthesis (e.g., Nucleophilic Substitution)

Figure 1: High-level workflow for the modular synthesis of isothiazolo[5,4-b]pyridine libraries.

II. Foundational Chemistry: From Isoxazole to Isothiazole

A robust method for constructing the isothiazolo[5,4-b]pyridine core involves the transformation of a more readily available isoxazolopyridine precursor.[3] This approach leverages the cleavage of the relatively weak N-O bond in an isoxazolopyridine-4-thiol, which then rearranges and cyclizes to form the desired hydroxy-isothiazolopyridine. This key intermediate is the gateway to the entire library.

The Causality Behind the Choice: Why start from an isoxazole? The synthesis of the isoxazolopyridine precursors is often more straightforward than the direct construction of the isothiazole ring fused to a pyridine. By using this rearrangement strategy, we capitalize on a reliable ring-transformation reaction that consistently delivers the desired core structure in moderate to good yields.[3]

The process is initiated by a nucleophilic attack that facilitates the reductive cleavage of the N-O bond of the isoxazole ring. This generates an intermediate enaminonitrile sulfide, which is primed for intramolecular cyclization. The subsequent condensation and aromatization yield the stable hydroxy-isothiazolopyridine.

G Key Transformation: Isoxazole to Isothiazole Start Isoxazolopyridine-4-thiol Intermediate1 N-O Bond Cleavage (Reductive Agent) Start->Intermediate1 Step 1 Intermediate2 Enaminonitrile Sulfide Intermediate Intermediate1->Intermediate2 Step 2 Product Hydroxy-isothiazolopyridine (Intermediate 1) Intermediate2->Product Step 3: Intramolecular Cyclization

Figure 2: Conceptual pathway for the formation of the core hydroxy-isothiazolopyridine intermediate.

III. Detailed Experimental Protocols

This section provides step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

This protocol is adapted from the work of Chirichi et al., which describes the cleavage of the isoxazole N-O bond.[3]

  • Materials:

    • 3-Methylisoxazolo[5,4-b]pyridine-4-thiol

    • Sodium dithionite (Na₂S₂O₄)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), 2M

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

  • Procedure:

    • In a 250 mL round-bottom flask, suspend 3-methylisoxazolo[5,4-b]pyridine-4-thiol (10 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

    • Add sodium dithionite (30 mmol, 3 equivalents) to the suspension. The addition of a reducing agent is crucial for initiating the N-O bond cleavage.

    • Heat the mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

    • Acidify the remaining aqueous solution to pH 2-3 with 2M HCl. This step protonates the product, causing it to precipitate.

    • Collect the resulting solid precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield the pure hydroxy derivative.

  • Self-Validation/Expected Outcome:

    • Appearance: Off-white to pale yellow solid.

    • Yield: Typically 60-75%.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the isoxazole proton signal and the appearance of new signals corresponding to the isothiazolopyridine core are key indicators of success.

This key intermediate is the launchpad for library diversification. The hydroxy groups from Intermediate 1 are converted to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

  • Materials:

    • 3-Methyl-4-hydroxyisothiazolo[5,4-b]pyridine-6(7H)-one (Intermediate 1)

    • Phenylphosphonic dichloride (C₆H₅POCl₂) or Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (as a base/catalyst)

    • Toluene (or another high-boiling inert solvent)

  • Procedure:

    • Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to moisture.

    • In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add Intermediate 1 (5 mmol).

    • Add phenylphosphonic dichloride (15 mmol, 3 equivalents) or POCl₃ (10 mL). Phenylphosphonic dichloride is often preferred as it can lead to cleaner reactions with fewer tarry by-products compared to POCl₃.[3]

    • Add a catalytic amount of N,N-dimethylaniline (0.5 mL).

    • Heat the mixture to reflux (approx. 110-120°C) for 6-8 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~100 g) in a beaker with vigorous stirring. This quenches the excess chlorinating agent.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until pH ~7-8.

    • Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure dichlorinated intermediate.

  • Self-Validation/Expected Outcome:

    • Appearance: White to light brown solid.

    • Yield: Typically 70-85%.

    • Characterization: Confirm structure via NMR and Mass Spectrometry. The absence of hydroxyl proton signals in the ¹H NMR spectrum is a key confirmation.

IV. Library Diversification Protocol

With the 4,6-dichloro intermediate in hand, a library can be rapidly generated via nucleophilic aromatic substitution (SₙAr). The two chlorine atoms have different reactivities, allowing for potential regioselective functionalization, although for library purposes, exhaustive substitution is common.

This protocol describes a parallel synthesis approach for reacting the dichloro-intermediate with a variety of primary and secondary amines.

  • Materials & Equipment:

    • 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine (Intermediate 2)

    • A library of diverse primary and secondary amines (e.g., ethanolamine, aniline, morpholine, etc.)

    • A suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Parallel synthesis reaction block or a set of reaction vials.

  • General Procedure for Parallel Synthesis:

    • In an array of reaction vials, add the dichloro-intermediate (0.1 mmol per vial).

    • To each vial, add a different amine (0.25 mmol, 2.5 equivalents). Using a slight excess of the amine drives the reaction to completion.

    • Add the base (DIPEA, 0.3 mmol, 3 equivalents) and the solvent (DMF, 1 mL) to each vial.

    • Seal the vials and heat the reaction block to 80-100°C for 12-24 hours. The higher temperature is necessary to overcome the activation energy for the SₙAr reaction.

    • After cooling, the reaction mixtures can be purified using parallel purification techniques like mass-directed automated flash chromatography or preparative HPLC.

V. Data Presentation: Representative Library Members

The following table summarizes expected outcomes for the diversification of the 4,6-dichloro intermediate with various nucleophiles, demonstrating the versatility of this key building block.

EntryNucleophile (Amine)Product Structure (at C4 & C6)Typical Yield (%)
1Ethanolamine-NHCH₂CH₂OH65-75
2Aniline-NHPh70-80
3Morpholine-N(CH₂CH₂)₂O80-90
4Glycine methyl ester-NHCH₂CO₂Me60-70
5Hydrazine-NHNH₂55-65

Table based on general reactivity principles and data from similar syntheses.[1]

VI. Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low yield in Protocol 1 Incomplete N-O bond cleavage.Increase the amount of sodium dithionite or extend the reflux time. Ensure the pH is correct during workup.
Incomplete chlorination (Protocol 2) Reagents degraded by moisture; insufficient heat.Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Increase reaction time or temperature.
Formation of tar/by-products Reaction temperature too high; reactive reagents.Use a milder chlorinating agent if possible. Ensure careful quenching by pouring the reaction mixture onto ice slowly.
Low yield in diversification step Poor nucleophilicity of the amine; steric hindrance.Increase reaction temperature and time. Consider using a stronger, non-nucleophilic base. For very weak nucleophiles, consider palladium-catalyzed Buchwald-Hartwig amination.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Chirichi, S., Nesi, R., Ponticelkb, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1(5), 1477. [Link]

  • Basu, B. K., Ghosh, A. K., & De, A. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine, a key intermediate in pharmaceutical development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and scalable multi-step synthetic route. The narrative emphasizes the rationale behind experimental choices, ensuring technical accuracy and field-proven insights. All protocols are presented as self-validating systems with in-process controls. This guide is grounded in authoritative sources, providing a reliable foundation for producing high-purity this compound on a larger scale.

Introduction and Strategic Overview

This compound is a crucial heterocyclic building block in the synthesis of various biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas, including oncology and inflammatory diseases. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide details a proposed multi-step synthesis designed for scale-up, focusing on cost-effective starting materials, manageable reaction conditions, and high yields. The synthetic strategy is built upon established principles of heterocyclic chemistry, drawing parallels from the synthesis of related isothiazolopyridine and chloropyridine derivatives.

Logical Flow of the Synthetic Strategy

The synthesis is designed as a three-step process, commencing with a readily available substituted pyridine, followed by the construction of the isothiazole ring, and culminating in a final chlorination step. This approach allows for purification of intermediates, ensuring the final product's high purity.

Synthesis_Workflow A Step 1: Nitration of 2-amino-5-methylpyridine B Step 2: Thiolation and Oxidative Cyclization A->B Formation of aminonitropyridine C Step 3: Sandmeyer Chlorination B->C Isothiazole ring construction D Final Product: This compound C->D Introduction of 6-chloro substituent

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthetic Protocols and Mechanistic Rationale

Step 1: Synthesis of 2-Amino-5-methyl-3-nitropyridine

Rationale: The initial step involves the regioselective nitration of 2-amino-5-methylpyridine. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. By carefully controlling the reaction conditions, we can favor nitration at the 3-position. This intermediate is key to the subsequent construction of the fused isothiazole ring.

Protocol:

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, add concentrated sulfuric acid (5 L).

  • Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.

  • Substrate Addition: Slowly add 2-amino-5-methylpyridine (1 kg, 9.25 mol) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding fuming nitric acid (0.7 L, 16.65 mol) to concentrated sulfuric acid (1.5 L) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (20 kg) with vigorous stirring.

  • Neutralization and Isolation: Neutralize the resulting slurry to pH 7-8 with a 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C. The product will precipitate.

  • Filtration and Washing: Filter the solid product and wash with cold water (3 x 2 L) until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

In-Process Controls:

  • Monitor temperature throughout the addition of reagents.

  • Check for reaction completion using TLC/HPLC.

  • Ensure the final product is washed to neutrality.

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-methylpyridine108.141 kg9.25
Sulfuric Acid (conc.)98.086.5 L-
Fuming Nitric Acid63.010.7 L16.65
Sodium Hydroxide (50%)40.00As needed-

Expected Yield: 85-90% Purity (by HPLC): >98%

Step 2: Synthesis of 3-Methylisothiazolo[5,4-b]pyridin-6-amine

Rationale: This step involves a multi-component reaction to construct the isothiazole ring. The aminonitropyridine is first reduced to a diamine, which is then diazotized and reacted with a sulfur source, followed by oxidative cyclization. A more direct approach, analogous to the synthesis of thiazolopyridines from aminothiocyanatopyridines, involves the reaction with a thiocyanate source followed by cyclization.[1] For a scalable process, a one-pot reaction is often preferred.

Protocol:

  • Reactor Setup: Charge a 50 L jacketed glass reactor with 2-Amino-5-methyl-3-nitropyridine (1.2 kg, 7.8 mol), and ethanol (20 L).

  • Reduction: Add sodium sulfide nonahydrate (3.75 kg, 15.6 mol) in water (5 L) dropwise to the stirred suspension. An exotherm will be observed; maintain the temperature below 50 °C.

  • Reaction Monitoring: Stir the mixture at 50 °C for 4-6 hours until the starting material is consumed (monitored by TLC/HPLC).

  • Intermediate Isolation (Optional but Recommended for Scale-up): Cool the reaction mixture, filter the inorganic salts, and concentrate the filtrate under reduced pressure. The crude diamine can be used directly or purified by recrystallization.

  • Thiocyanation and Cyclization: To the crude 2,3-diamino-5-methylpyridine in acetic acid (15 L), add potassium thiocyanate (1.5 kg, 15.4 mol) and stir.

  • Oxidation: Add a solution of bromine (0.4 L, 7.8 mol) in acetic acid (2 L) dropwise, maintaining the temperature below 20 °C.

  • Reaction Completion: Stir the reaction at room temperature for 12-18 hours.

  • Work-up: Pour the reaction mixture into water (50 L) and neutralize with aqueous ammonia.

  • Extraction: Extract the product with dichloromethane (3 x 10 L).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-methyl-3-nitropyridine153.141.2 kg7.8
Sodium Sulfide Nonahydrate240.183.75 kg15.6
Potassium Thiocyanate97.181.5 kg15.4
Bromine159.810.4 L7.8

Expected Yield: 60-70% over two stages. Purity (by HPLC): >97%

Step 3: Synthesis of this compound

Rationale: The final step is a Sandmeyer reaction to convert the 6-amino group to a chloro group. This is a well-established and reliable transformation for introducing a chloro substituent onto an aromatic ring via a diazonium salt intermediate.

Protocol:

  • Diazotization: Suspend 3-Methylisothiazolo[5,4-b]pyridin-6-amine (1 kg, 6.05 mol) in a mixture of concentrated hydrochloric acid (6 L) and water (6 L) in a 50 L reactor and cool to 0-5 °C.

  • Nitrite Addition: Add a solution of sodium nitrite (460 g, 6.66 mol) in water (2 L) dropwise, keeping the temperature below 5 °C. Stir for 1 hour at this temperature.

  • Sandmeyer Reaction: In a separate 100 L reactor, prepare a solution of copper(I) chloride (720 g, 7.27 mol) in concentrated hydrochloric acid (6 L) and cool to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 L).

  • Washing: Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a solid.

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylisothiazolo[5,4-b]pyridin-6-amine165.211 kg6.05
Sodium Nitrite69.00460 g6.66
Copper(I) Chloride99.00720 g7.27
Hydrochloric Acid (conc.)36.4612 L-

Expected Yield: 75-85% Purity (by HPLC): >99%

Safety and Handling Considerations

  • General: All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. The nitrating mixture is highly corrosive and a strong oxidant. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Bromine: Bromine is highly toxic, corrosive, and volatile. It should be handled in a fume hood with appropriate respiratory protection.

  • Diazotization: Diazonium salts can be explosive when isolated and dry. The Sandmeyer reaction should be performed at low temperatures, and the diazonium salt solution should be used immediately without isolation.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of high-purity this compound. The emphasis on mechanistic rationale, in-process controls, and safety ensures that this guide is a valuable resource for researchers and professionals in the field of drug development and manufacturing. The presented methodology is designed to be adaptable to various scales of production, from laboratory to pilot plant.

References

  • Synthesis of Chloro-3H-oxazolo[4,5-b]pyridin-2-ones: While not the target molecule, this patent describes a chlorination step on a related heterocyclic system, providing context for the final step of the proposed synthesis.

    • Title: The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones
    • Source: Google P
    • URL: [2]

  • Preparation of Substituted 2-Chloropyridines: This patent provides methods for preparing chloropyridine derivatives, which are foundational starting materials for many heterocyclic syntheses.

    • Title: Prepar
    • Source: Google P
    • URL: [3]

  • Synthesis of Isothiazolo[5,4-b]pyridines: This research article details the synthesis of the isothiazolo[5,4-b]pyridine core structure, offering valuable insights into the construction of the target heterocyclic system.

    • Title: Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines
    • Source: ResearchG
    • URL: [Link][4]

  • Synthesis of Thiazolo[5,4-b]pyridine Derivatives: This publication describes the synthesis of the isomeric thiazolo[5,4-b]pyridines and provides relevant procedures for the formation of fused pyridine-thiazole systems.

    • Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas
    • Source: ResearchG
    • URL: [Link][5]

  • Regioselective Nucleophilic Aromatic Substitution: This article provides a theoretical and experimental basis for understanding regioselectivity in the synthesis of related heterocyclic systems, which is a key consider

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry
    • Source: MDPI
    • URL: [Link][6]

  • Three-Component Condensation for Isothiazolo[4,5-b]pyridin-5-ones: This paper discusses a multi-component reaction for the synthesis of isothiazolopyridine derivatives, which informed the design of the isothiazole ring form

    • Title: Three-Component Condensation of 4-Aminoisothiazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 6,7-Dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones
    • Source: ResearchG
    • URL: [Link][7]

  • Synthesis of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors: This article details a synthetic route starting from a substituted aminopyridine, which is analogous to the initial steps of the proposed synthesis.

    • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
    • Source: PMC
    • URL: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these structurally diverse and often reactive molecules. The presence of both a heteroatom (commonly nitrogen, oxygen, or sulfur) and an electron-withdrawing chlorine atom imparts unique chemical properties that can complicate standard purification protocols.[1][2] This resource provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these complexities and achieve your desired product purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
My compound streaks severely on a silica gel TLC plate. 1. Basic Nature of Heterocycle: Nitrogen-containing heterocycles are often basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to tailing or streaking.[3] 2. High Polarity: The compound may be too polar for the chosen solvent system, resulting in slow, streaky migration.1. Use a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase. This deprotonates the acidic silanol groups, creating a more neutral surface and minimizing strong ionic interactions.[3] 2. Switch Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic surface protons of silica and is often better suited for purifying basic compounds.[4][5] 3. Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate system).
My compound is not eluting from the column (Irreversible Adsorption). 1. Strong Interaction with Stationary Phase: The compound may be too polar for the solvent system, or it may be reacting with the stationary phase. 2. Decomposition on Silica: Some chlorinated heterocycles can be unstable on acidic silica gel, leading to decomposition products that remain on the column.[6]1. Drastic Polarity Increase: Employ a gradient elution, starting with your initial solvent system and gradually moving to a much more polar one, such as 10-20% methanol in dichloromethane.[7] 2. Use a More Inert Stationary Phase: Switch to neutral alumina or consider using reversed-phase silica if your compound is sufficiently nonpolar.[5] This minimizes the potential for acid-catalyzed degradation.
I am observing new spots on the TLC plate after running a column. 1. On-Column Decomposition: As mentioned above, the acidic nature of silica gel can catalyze the degradation of sensitive compounds. 2. Reaction with Solvent: Chlorinated compounds, particularly activated ones, can sometimes react with nucleophilic solvents (like methanol) under certain conditions, although this is less common.1. Deactivate the Silica Gel: You can prepare a less acidic silica by making a slurry with your non-polar solvent containing 1% triethylamine, rotary evaporating to dryness, and then packing the column. 2. Change Stationary Phase: The most reliable solution is to switch to a less reactive stationary phase like neutral alumina.[7] 3. Solvent Purity Check: Ensure your solvents are pure and free from contaminants that could react with your compound.
My recrystallization attempt resulted in an oil, not crystals. 1. Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the compound may not have time to form an ordered crystal lattice and will "crash out" as an oil.[3] 2. Presence of Impurities: Impurities can disrupt the crystallization process, inhibiting the formation of a stable crystal lattice.1. Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil completely. Allow the flask to cool to room temperature slowly, then transfer it to a refrigerator. Avoid placing it directly in an ice bath.[8] 2. Induce Crystallization: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If available, add a single seed crystal of the pure compound.[3] 3. Pre-Purification: If oiling persists, the material may be too impure for recrystallization. A quick filtration through a small plug of silica or alumina to remove baseline impurities may be necessary before attempting recrystallization again.
Poor recovery of my compound after purification. 1. Column Overloading: Applying too much crude material relative to the amount of stationary phase leads to poor separation and loss of product in mixed fractions.[3] 2. Irreversible Adsorption: The compound may be permanently sticking to the column (see above). 3. Product Volatility: Some smaller chlorinated heterocycles can be volatile and may be lost during solvent removal under high vacuum.1. Adhere to Loading Ratios: For flash chromatography, the crude material should be 1-5% of the mass of the stationary phase.[3] 2. Use a "Guard" Layer: Place a small layer of Celite or sand on top of your column to ensure even loading and prevent disruption of the silica bed.[9] 3. Gentle Solvent Removal: Use moderate temperatures on the rotary evaporator and avoid leaving the solid on high vacuum for extended periods if volatility is a concern.
Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase: Silica Gel vs. Alumina? A1: The choice depends critically on the properties of your compound.

  • Silica Gel (SiO₂): Slightly acidic (pH ≈ 4-5). It is the default and most versatile choice for a wide range of neutral and weakly acidic compounds. However, its acidic nature can cause issues with basic compounds (streaking, decomposition).[7]

  • Alumina (Al₂O₃): Available in three forms:

    • Basic Alumina (pH ≈ 10): Excellent for purifying basic compounds like amines and pyridines, as it prevents the protonation and strong binding seen on silica. It can also be used to remove acidic impurities.[4][5]

    • Neutral Alumina (pH ≈ 7): A good alternative to silica for acid-sensitive compounds. It is useful for separating a wide range of molecules like aldehydes, ketones, and esters.[5]

    • Acidic Alumina (pH ≈ 4.5): The least common type, used for separating acidic compounds.[5]

Q2: How does the position and number of chlorine atoms affect purification? A2: The chlorine substituent has two main electronic effects: it is electron-withdrawing through the sigma bond (+I effect) and can donate electron density through its lone pairs into a π-system (+M effect).[2] These effects influence the molecule's overall polarity and reactivity.

  • Polarity: Generally, adding chlorine atoms increases a molecule's molecular weight and lipophilicity, often requiring less polar solvent systems for elution compared to the non-chlorinated parent heterocycle.[10]

  • Reactivity: A chlorine atom can activate or deactivate the heterocyclic ring to nucleophilic or electrophilic attack. This can impact its stability on an acidic stationary phase. For instance, a chlorine atom on a pyridine ring can make the ring more susceptible to nucleophilic attack and potentially less stable during purification.[11]

Q3: What are the primary safety concerns when handling chlorinated heterocyclic compounds? A3: Many chlorinated compounds, especially aromatic and heterocyclic ones, are toxic and environmentally persistent.[12] Always assume a new compound is hazardous until proven otherwise.

  • Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[12][13]

  • Waste: Dispose of all chlorinated waste in designated halogenated waste containers. Do not mix with non-halogenated waste.

  • Reactivity: Be aware of the potential for reactions that can release toxic gases. For example, chlorine can react with amines to form explosive compounds or release noxious gases.[14]

Q4: How can I confirm the purity of my final product? A4: A combination of methods is recommended for a comprehensive assessment of purity.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard methods.[15][16]

  • Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is crucial for confirming the structure and identifying any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp, narrow melting point range for a solid compound is a classic indicator of high purity.

Visualized Workflow: Selecting a Purification Strategy

This decision tree provides a logical pathway for choosing the appropriate purification method for your chlorinated heterocyclic compound.

Purification_Workflow start Crude Chlorinated Heterocyclic Compound is_solid Is the compound a solid? start->is_solid is_stable Is it thermally stable (check by melting point)? is_solid->is_stable Yes chromatography Use Column Chromatography is_solid->chromatography No / Liquid recrystallize Attempt Recrystallization is_stable->recrystallize Yes is_stable->chromatography No / Impure compound_nature What is the nature of the compound (check TLC)? chromatography->compound_nature basic Use Basic or Neutral Alumina (May need TEA in eluent) compound_nature->basic Basic (e.g., Pyridine) neutral_acidic Use Silica Gel (Consider TEA for streaking) compound_nature->neutral_acidic Neutral / Weakly Acidic sensitive Use Neutral Alumina to avoid decomposition compound_nature->sensitive Acid Sensitive

Caption: Decision tree for purification method selection.

Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a standard procedure for purifying neutral or weakly acidic chlorinated heterocycles.

1. Choose a Solvent System: a. Using TLC, find a two-solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired compound an Rf value of approximately 0.25-0.35.[9] b. If the compound streaks, add 0.5% triethylamine (TEA) to the solvent mixture and re-run the TLC.

2. Pack the Column: a. Plug the bottom of a glass column with a small piece of cotton or glass wool. b. Add a ~1 cm layer of sand.[9] c. Fill the column with the appropriate amount of dry silica gel (typically 40-63 µm mesh size). The amount should be 20-100 times the weight of your crude sample.[3] d. Gently tap the column to pack the silica, then add another ~1 cm layer of sand on top.

3. Load the Sample: a. Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice). b. (Optional - Dry Loading): Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the column. This technique often provides better resolution. c. (Wet Loading): Carefully apply the concentrated sample solution directly to the top of the column using a pipette.

4. Elute the Column: a. Carefully add your chosen eluent to the column. b. Apply positive pressure using a pump or house air to achieve a flow rate of about 2 inches/minute. c. Collect fractions in test tubes and monitor the separation by TLC.

5. Isolate the Product: a. Combine the fractions containing your pure product. b. Remove the solvent using a rotary evaporator. c. Place the final product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol is ideal for purifying solid compounds that are thermally stable.[8]

1. Select a Solvent: a. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. b. Test small amounts of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, water) to find a suitable one. A two-solvent system (one "soluble" and one "insoluble") can also be used.

2. Dissolve the Impure Compound: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

3. Decolorize (if necessary): a. If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. b. Re-heat the mixture to boiling for a few minutes. c. Perform a hot filtration through a fluted filter paper to remove the charcoal.

4. Crystallize: a. Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. b. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Collect and Wash the Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

6. Dry the Product: a. Allow the crystals to air-dry on the filter paper for a few minutes. b. Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven.

References
  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available from: [Link]

  • Safe Work Practices for Chlorine. WorkSafeBC. Available from: [Link]

  • The impact of chlorine chemistry combined with heterogeneous N2O5 reactions on air quality in China. Atmospheric Chemistry and Physics. Available from: [Link]

  • Help with Alumina Column Chromatography. Reddit. Available from: [Link]

  • HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. Available from: [Link]

  • Chlorine Analysis. Hach. Available from: [Link]

  • Complete removal of chlorinated aromatic compounds from oils by channel-type gamma-cyclodextrin assembly. PubMed. Available from: [Link]

  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. ACS Publications. Available from: [Link]

  • Reaction of Chlorine Dioxide with Saturated Nitrogen-Containing Heterocycles and Comparison with the Micropollutant Behavior in a Real Water Matrix. PubMed. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

  • Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation. Royal Society of Chemistry. Available from: [Link]

  • Isolation and identification of impurities in chlorin e6. ResearchGate. Available from: [Link]

  • How chlorine in molecules affects biological activity. Eurochlor. Available from: [Link]

  • Process for nucleus-chlorination of aromatic hydrocarbons. Google Patents.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available from: [Link]

  • How does having a basic stationary phase help the separation of acidic/basic compounds from non acidic/basic ones? Chemistry Stack Exchange. Available from: [Link]

  • Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PubMed Central. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Journal of Chemical Education. ACS Publications. Available from: [Link]

  • Analytical methods of chlorine and the substances produced by the chlorine treatments. Lund University. Available from: [Link]

  • Column Chromatography Notes. University of Rochester. Available from: [Link]

  • Safe handling of chlorine from drums and cylinders. HSE. Available from: [Link]

  • The impact of chlorine chemistry combined with heterogeneous N2O5 reactions on air quality in China. Copernicus Publications. Available from: [Link]

  • Transformation of Cyclic Amides and Uracil-Derived Nitrogen Heterocycles During Chlorination. ResearchGate. Available from: [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Handling Chlorine Safely. Atlantic County Utilities Authority. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. PubMed Central. Available from: [Link]

  • Master Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. PubMed. Available from: [Link]

  • How to convert neutral alumina to basic alumina? ResearchGate. Available from: [Link]

  • Water Treatment Process Troubleshooting Guide. Novi AMS. Available from: [Link]

  • Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. EPA. Available from: [Link]

  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. PubMed. Available from: [Link]

  • Guide to Water Purification – Outdoor Action Program. Princeton University. Available from: [Link]

  • Inorganic Chemistry. ACS Publications. Available from: [Link]

  • Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds. Royal Society of Chemistry. Available from: [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. Available from: [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]

Sources

Stability of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 6-Chloro-3-methylisothiazolo[5,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this heterocyclic compound under various experimental conditions. While direct stability data for this specific molecule is not extensively published, this guide synthesizes established principles from the chemistry of isothiazoles, pyridines, and their halogenated derivatives to provide actionable insights and troubleshooting protocols.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary potential sites of instability on this compound under acidic or basic conditions?

A1: Based on the chemical structure, there are three primary sites susceptible to degradation under acidic or basic conditions:

  • The Isothiazole Ring: The isothiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions, potentially leading to the formation of acyclic sulfur and nitrogen-containing compounds.

  • The 6-Chloro Substituent: The chlorine atom on the pyridine ring is a potential site for nucleophilic substitution, particularly under basic conditions. This could lead to the formation of the corresponding 6-hydroxy or 6-alkoxy derivatives, depending on the nucleophile present.

  • The Pyridine Ring Nitrogen: The nitrogen atom of the pyridine ring can be protonated under acidic conditions, which can alter the electron distribution of the ring system and potentially influence the reactivity of the chloro substituent.

Q2: I am observing the formation of a new, more polar impurity in my reaction mixture containing this compound when using a basic catalyst. What could this be?

A2: The most probable cause is the hydrolysis of the 6-chloro group to a 6-hydroxy group, forming 3-methylisothiazolo[5,4-b]pyridin-6(7H)-one. This is a common reaction for chloropyridines in the presence of a base. The resulting hydroxyl group would significantly increase the polarity of the molecule, consistent with your observation.

Q3: My compound appears to be degrading during workup with aqueous acid. What is the likely degradation pathway?

A3: Acid-catalyzed degradation could proceed via two main pathways. Firstly, protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack by water, although this is generally less facile than under basic conditions. Secondly, strong acidic conditions could lead to the hydrolysis of the isothiazole ring itself. This is a more complex process and may result in a mixture of degradation products.

II. Troubleshooting Guides

Troubleshooting Scenario 1: Unexpected Byproduct Formation in a Base-Catalyzed Reaction
  • Issue: A researcher is performing a Suzuki coupling at the 4-position of this compound using a palladium catalyst and a base such as K₂CO₃ or Cs₂CO₃ in aqueous dioxane. LC-MS analysis shows a significant byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.

  • Underlying Cause: The basic conditions required for the Suzuki coupling are also promoting the nucleophilic aromatic substitution of the 6-chloro group by hydroxide ions from the aqueous solvent.

  • Troubleshooting Steps:

    • Use a Non-Aqueous Base/Solvent System: If possible, switch to a non-aqueous solvent and a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to minimize the presence of hydroxide ions.

    • Employ a Milder Base: If aqueous conditions are necessary, consider using a weaker base like NaHCO₃, which may be sufficient for the catalytic cycle but less likely to promote hydrolysis.

    • Reduce Reaction Temperature: Lowering the reaction temperature can decrease the rate of the competing hydrolysis reaction more significantly than the desired coupling reaction.

    • Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the hydrolysis byproduct.

Troubleshooting Scenario 2: Compound Degradation During Acidic Extraction
  • Issue: A researcher is using dilute HCl to extract a basic impurity from an organic solution of this compound. Upon neutralization and re-extraction, a lower than expected yield of the desired compound is recovered, and TLC analysis shows a new spot at the baseline.

  • Underlying Cause: Prolonged exposure to even dilute strong acids may be causing the protonation of the pyridine nitrogen, followed by slow hydrolysis of the isothiazole ring. The resulting degradation products are likely highly polar and remain in the aqueous phase.

  • Troubleshooting Steps:

    • Use a Milder Acid: Substitute HCl with a weaker organic acid, such as acetic acid, for the extraction.

    • Minimize Contact Time: Perform the acidic wash as quickly as possible and do not let the biphasic mixture sit for an extended period.

    • Use Saturated Sodium Bicarbonate: For the removal of acidic impurities, a wash with saturated NaHCO₃ solution is a safer alternative to a strong acid wash for the product.

    • Temperature Control: Perform the extraction at a lower temperature (e.g., in an ice bath) to slow down potential degradation.

III. Experimental Protocols

Protocol 1: General Procedure for Assessing Stability to Acid
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, add an aliquot of the stock solution to an equal volume of:

    • 0.1 M HCl

    • 1 M HCl

    • A control solution of deionized water.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 50 °C).

  • At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize with an appropriate base (e.g., NaHCO₃), and dilute with the initial organic solvent.

  • Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and identify any major degradation products.

Protocol 2: General Procedure for Assessing Stability to Base
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, add an aliquot of the stock solution to an equal volume of:

    • 0.1 M NaOH

    • 1 M NaOH

    • A control solution of deionized water.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 50 °C).

  • At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize with an appropriate acid (e.g., dilute HCl), and dilute with the initial organic solvent.

  • Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and identify any major degradation products.

IV. Data Presentation & Visualization

Table 1: Predicted Stability Profile of this compound
ConditionPredicted StabilityMajor Potential Degradation Product(s)
Neutral (pH 7) HighMinimal degradation expected.
Mild Acid (pH 4-6) Moderate to HighSlow hydrolysis of the isothiazole ring over extended periods.
Strong Acid (pH < 2) Low to ModerateAccelerated hydrolysis of the isothiazole ring.
Mild Base (pH 8-10) ModerateSlow hydrolysis of the 6-chloro group to 6-hydroxy.
Strong Base (pH > 12) LowRapid hydrolysis of the 6-chloro group to 6-hydroxy.
Diagrams of Potential Degradation Pathways

G cluster_acid Acidic Conditions cluster_base Basic Conditions A_start This compound A_int Protonated Pyridine A_start->A_int H+ A_prod Isothiazole Ring Cleavage Products A_int->A_prod H2O, Δ B_start This compound B_prod 3-Methylisothiazolo[5,4-b]pyridin-6(7H)-one B_start->B_prod OH-

Caption: Predicted degradation pathways under acidic and basic conditions.

V. References

  • Synthesis of the Isothiazolo[5,4-b]pyridine Scaffold: While a direct stability study is unavailable, synthetic routes to the core structure have been published, indicating a degree of stability under certain reaction conditions. For an example of a related synthesis, see: Nesi, R., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (1), 215-219. [Link][1]

  • Reactivity of Chloropyridines: The hydrolysis of 2-chloropyridine, a related structural motif, is a well-documented reaction that can occur under basic conditions. Further information on the reactivity of 2-chloropyridine can be found in various sources.[2][3][4][5][6][7]

  • Stability of the Isothiazole Ring: The isothiazole ring is generally stable, but can undergo cleavage under certain harsh conditions. General information on isothiazole chemistry can be found in comprehensive heterocyclic chemistry reviews.[8][9][10]

  • General Hydrolysis Mechanisms: For a general understanding of acid and base-catalyzed hydrolysis of functional groups, standard organic chemistry textbooks and resources are recommended.[11][12]

Sources

Preventing decomposition of isothiazolo[5,4-b]pyridines during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isothiazolo[5,4-b]pyridine Derivatives

Welcome to the dedicated support center for researchers working with isothiazolo[5,4-b]pyridine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and preventative strategies to address the common challenge of compound decomposition during reaction workup and purification. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to ensure the integrity and yield of your target molecules.

The isothiazolo[5,4-b]pyridine scaffold is a valuable pharmacophore found in numerous compounds under investigation for a range of therapeutic applications. However, the fusion of the electron-deficient pyridine ring with the unique isothiazole ring, containing a labile Nitrogen-Sulfur bond, presents specific stability challenges. This guide will walk you through understanding these vulnerabilities and implementing robust procedures to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common observations and questions that arise during the workup of isothiazolo[5,4-b]pyridine compounds. Each answer provides a mechanistic explanation and a direct course of action.

Question 1: After quenching my reaction and performing an aqueous wash with Sodium Hydroxide (NaOH), I'm seeing significant loss of my product and the appearance of new, polar spots on my TLC. What is happening?

Answer: You are likely observing base-mediated decomposition of the isothiazole ring. The isothiazole ring, especially when part of a fused system, can be susceptible to nucleophilic attack. Strong, hard nucleophiles like the hydroxide ion (from NaOH) can attack the electrophilic sulfur atom, initiating a ring-opening cascade. This cleavage of the N-S bond results in the formation of highly polar, acyclic species (e.g., substituted cyanopyridines with thiol or sulfinate groups), which are often water-soluble and difficult to extract, leading to apparent product loss.

  • Causality: The use of a strong base like NaOH or KOH creates a high concentration of hydroxide ions, which are potent nucleophiles.

  • Preventative Action: Avoid strong inorganic bases for neutralization or washing. Instead, use a milder base such as saturated aqueous sodium bicarbonate (NaHCO₃) or a carefully prepared 5-10% aqueous potassium carbonate (K₂CO₃) solution. These provide a sufficiently basic environment (pH ~8.3 for NaHCO₃) to neutralize residual acid without promoting significant nucleophilic ring opening[1][2]. Always perform washes at low temperatures (0-5 °C) to further minimize decomposition.

Question 2: My reaction mixture contains residual strong acid (e.g., TFA, HCl). During aqueous workup, my product seems to partition into the aqueous layer, and I'm struggling with poor extraction efficiency. Why?

Answer: The pyridine nitrogen in the isothiazolo[5,4-b]pyridine core is basic and will be protonated by strong acids to form a pyridinium salt. This salt is highly polar and exhibits significantly increased water solubility. While the isothiazole ring itself is a very weak base (pKa of conjugate acid ≈ -0.5) and is unlikely to be protonated under typical workup conditions, the protonation of the pyridine nitrogen is sufficient to pull the entire molecule into the aqueous phase[3]. Prolonged exposure to a low pH environment can also potentially catalyze hydrolytic decomposition pathways, although this is generally less common than base-mediated cleavage.

  • Causality: Protonation of the pyridine nitrogen leads to salt formation, drastically increasing aqueous solubility.

  • Troubleshooting Protocol:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

    • Extract your product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). The neutralized, freebase form of your compound will now have much greater solubility in the organic phase.

    • If the product still shows some aqueous solubility, perform multiple extractions (3-5 times) with fresh solvent and combine the organic layers. A final wash with brine can help to break emulsions and remove residual water.

Question 3: I've successfully isolated my crude product, but I'm observing degradation during silica gel column chromatography. My product streak on the column, and I'm isolating fractions with new impurities. What's the cause?

Answer: This is a classic sign of decomposition on silica gel. Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol (Si-OH) groups. For basic compounds like those containing a pyridine moiety, this acidic surface can lead to several problems:

  • Strong Adsorption: The basic nitrogen atom can interact strongly with the acidic silanol groups, leading to peak tailing, streaking, and sometimes irreversible adsorption.

  • Acid-Catalyzed Decomposition: For sensitive functionalities on your specific derivative, the acidic environment of the silica can catalyze degradation over the time course of the purification.

  • Causality: Acidic nature of standard silica gel promotes strong binding and potential decomposition of basic compounds.

  • Solutions:

    • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et₃N) or another volatile, non-nucleophilic base[4][5]. After stirring, the slurry can be packed as usual. The triethylamine will neutralize the acidic sites on the silica surface, allowing for much cleaner elution of your basic product.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a deactivated silica gel for your purification.

    • Alternative Purification: If possible, recrystallization is a powerful purification technique that avoids these issues entirely.

Question 4: My synthetic route involves a reduction step (e.g., using NaBH₄, H₂/Pd-C, or metal dust). I'm seeing a complete loss of my heterocyclic core. Is the isothiazolo[5,4-b]pyridine ring sensitive to reducing agents?

Answer: Yes, the N-S bond in the isothiazole ring is susceptible to reductive cleavage. Strong reducing agents or catalytic hydrogenation can break this relatively weak bond, leading to the complete destruction of the heterocyclic core. This is a known reactivity pattern for isothiazoles[6].

  • Causality: The Nitrogen-Sulfur bond is a weak point in the ring that can be cleaved by various reducing agents.

  • Strategic Advice:

    • Protecting Groups: If a reduction is required elsewhere in the molecule, plan your synthesis to introduce the isothiazolo[5,4-b]pyridine core after the reduction step.

    • Chemoselective Reagents: If the reduction must be performed in the presence of the heterocycle, carefully select milder or more specific reducing agents that are less likely to affect the N-S bond. The feasibility of this approach is highly substrate-dependent and requires careful literature review for analogous systems. For example, a nitro group reduction might be achievable with specific transfer hydrogenation conditions that are milder than high-pressure H₂/Pd-C.

Visualizing Decomposition Pathways

The following diagrams illustrate the likely mechanisms of decomposition under different workup conditions.

DecompositionPathways cluster_base Base-Mediated Decomposition cluster_acid Acid-Related Workup Issue cluster_reductive Reductive Cleavage Compound Isothiazolo[5,4-b]pyridine Derivative Base Strong Base (e.g., OH⁻) Acid Strong Acid (H⁺) Reducer Reducing Agent (e.g., H₂, NaBH₄) Intermediate_B Ring-Opened Intermediate (Thiolate) Base->Intermediate_B Nucleophilic Attack on Sulfur Product_B Decomposition Products (e.g., Cyanopyridine Thiol) Intermediate_B->Product_B Rearrangement Product_A Pyridinium Salt (High Water Solubility) Acid->Product_A Protonation of Pyridine-N Product_C Ring-Opened Products (Aminopyridine Thiol) Reducer->Product_C N-S Bond Cleavage

Caption: Potential decomposition and workup issue pathways for isothiazolo[5,4-b]pyridines.

Recommended Workup Protocols

To maximize yield and purity, adhere to the following generalized protocols.

Protocol 1: General Workup for Non-Aqueous Reactions

This protocol is suitable for reactions run in organic solvents where residual acid or base needs to be removed.

  • Cooling: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching (if applicable): If reactive reagents (e.g., organometallics, hydrides) are present, quench them slowly with an appropriate reagent (e.g., saturated aq. NH₄Cl, water, or methanol) while maintaining the low temperature.

  • Dilution: Dilute the mixture with a suitable extraction solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Neutralization Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir the biphasic mixture for 5-10 minutes. Check the pH of the aqueous layer with pH paper to ensure it is in the 7-8 range.

  • Separation: Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer 2-3 times with fresh extraction solvent.

  • Combine & Wash: Combine all organic layers and wash once with an equal volume of brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Workup Following Suzuki-Miyaura Cross-Coupling

Suzuki reactions often use inorganic bases (e.g., K₂CO₃, Cs₂CO₃) that need to be removed. Palladium catalyst residues also need to be managed.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Dilute with the primary extraction solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the bulk of the inorganic salts and palladium catalyst. Wash the filter cake thoroughly with more extraction solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ (to remove any final basic residues).

    • Water.

    • Brine.

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using chromatography on silica gel that has been pre-treated with 1-2% triethylamine in the eluent system.

Troubleshooting Workflow Diagram

This diagram provides a logical sequence for diagnosing workup problems.

TroubleshootingWorkflow Start Workup Issue Observed (Low Yield / Impurities) Decision1 Was a strong base (NaOH, KOH) used? Start->Decision1 Decision2 Was a strong acid (HCl, TFA) present? Decision1->Decision2 No Solution1 Diagnosis: Base-mediated ring opening. Action: Repeat using mild base (NaHCO₃) at low temperature. Decision1->Solution1 Yes Decision3 Decomposition during silica chromatography? Decision2->Decision3 No Solution2 Diagnosis: Pyridinium salt formation. Action: Neutralize carefully with NaHCO₃ before extraction. Decision2->Solution2 Yes Decision4 Was a reducing agent used in the reaction? Decision3->Decision4 No Solution3 Diagnosis: Acidic silica decomposition. Action: Use neutralized silica (1-2% Et₃N) or alternative purification. Decision3->Solution3 Yes Solution4 Diagnosis: Reductive N-S cleavage. Action: Re-evaluate synthetic strategy to avoid this step post-heterocycle formation. Decision4->Solution4 Yes End Problem Resolved Decision4->End No / Other Issue Solution1->End Solution2->End Solution3->End Solution4->End

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Isothiazolo[5,4-b]pyridines in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isothiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-substituted isothiazolo[5,4-b]pyridines, offering a comparative perspective on how modifications at this specific position influence their efficacy as kinase inhibitors and anticancer agents. Drawing from key studies, we will delve into the synthetic rationale, comparative biological data, and the underlying mechanistic insights that guide the development of these potent compounds.

The Isothiazolo[5,4-b]pyridine Core: A Scaffold of Therapeutic Potential

The fusion of an isothiazole ring with a pyridine ring creates the isothiazolo[5,4-b]pyridine bicyclic heterocycle. This scaffold presents unique electronic and steric properties, making it an attractive starting point for the design of targeted therapeutics. While substitutions at various positions have been explored across different isomeric forms of isothiazolopyridines, functionalization at the 6-position of the isothiazolo[5,4-b]pyridine core has been a subject of particular interest for modulating kinase inhibitory activity and anticancer efficacy.

Comparative Analysis of 6-Substituted Isothiazolo[5,4-b]pyridine Analogues

The strategic placement of diverse substituents at the 6-position of the isothiazolo[5,4-b]pyridine ring system has a profound impact on the biological activity of the resulting compounds. This section will compare and contrast the effects of different substitution patterns, with a focus on their role in kinase inhibition and anticancer properties.

The Thiazolo[5,4-b]pyridine Analogue as a Surrogate for SAR Insights

While literature specifically detailing the SAR of 6-substituted isothiazolo[5,4-b]pyridines is nascent, valuable insights can be gleaned from the closely related thiazolo[5,4-b]pyridine scaffold. A study focused on identifying novel c-KIT inhibitors provides a foundational understanding of how substitutions at the 6-position can drive potency and selectivity.[1][2] This work, for the first time, reported the functionalization of the 6-position of the thiazolo[5,4-b]pyridine scaffold to develop inhibitors that can overcome resistance to existing drugs like imatinib.[1][2]

The general synthetic approach to access these 6-substituted analogues involves a multi-step sequence, often culminating in a key coupling reaction to introduce diversity at the desired position.

Synthesis_of_6-Substituted_Thiazolo[5,4-b]pyridines A 3-Amino-5-bromo-2-chloropyridine B Aminothiazole formation (KSCN) A->B C Boc protection B->C D Suzuki cross-coupling (Arylboronic acid ester) C->D E Nitro group reduction D->E F Amide/Urea formation E->F G Boc deprotection F->G H 6-Substituted Thiazolo[5,4-b]pyridine Derivatives G->H

Caption: General synthetic workflow for 6-substituted thiazolo[5,4-b]pyridines.

A series of 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit the c-KIT kinase, particularly imatinib-resistant mutants.[1] The SAR studies revealed that the nature of the substituent at the 6-position, introduced via an amide or urea linkage to a phenyl ring, was critical for both enzymatic inhibition and anti-proliferative activity.

Compound ID6-Substituent LinkageR Group on Terminal Phenylc-KIT V560G/D816V IC50 (µM)[1]HMC1.2 GI50 (µM)[1]
Imatinib -->4027.2
Sunitinib --0.120.03
6r Amide4-(4-methylpiperazin-1-yl)4.771.15

The data clearly indicates that specific amide-linked substituents at the 6-position can lead to compounds with potent activity against drug-resistant c-KIT mutants. Compound 6r , for instance, demonstrated significantly improved enzymatic inhibitory activity (8.0-fold) and anti-proliferative activity (23.6-fold) compared to imatinib.[1]

Anticancer Activity of 6-Substituted Isothiazolo[5,4-b]pyridines

Direct evidence for the anticancer potential of 6-substituted isothiazolo[5,4-b]pyridines comes from a study that evaluated two series of derivatives bearing a tertiary amine base center.[3] These series differed in the linker connecting the core to the amine: a methylene or a 2-hydroxypropylene chain. The preliminary findings showed that these compounds exhibited a broad spectrum of anticancer action, with the derivatives featuring the 2-hydroxypropylene spacer being particularly noteworthy, showing activity at the GI50 level of approximately 20 mM/L.[3]

This suggests that not only the nature of the terminal group but also the linker at the 6-position plays a crucial role in determining the anticancer profile. The hydroxyl group in the linker may be involved in key hydrogen bonding interactions with biological targets.

Comparative Landscape: Insights from Isomeric Scaffolds

To fully appreciate the SAR of 6-substituted isothiazolo[5,4-b]pyridines, it is instructive to compare their properties with those of other substituted isothiazolopyridine isomers.

  • Isothiazolo[4,3-b]pyridines: This isomeric scaffold has been extensively investigated for its potent inhibition of Cyclin G-Associated Kinase (GAK), a target for broad-spectrum antiviral agents.[4][5] In this series, substitutions at the 3- and 6-positions, and more recently at the 3- and 5-positions, have yielded compounds with high GAK affinity.[4][5] For instance, moving an aryl group from the 6- to the 5-position maintained potent GAK affinity.[4][5] This highlights that the positional interplay of substituents is critical and that findings from one isomer may not be directly translatable to another.

  • Isothiazolo[4,5-b]pyridines: In contrast to the [4,3-b] isomers, a study on isothiazolo[4,5-b]pyridines revealed that they were completely devoid of GAK affinity.[6][7] This stark difference, despite the close structural similarity, underscores the subtle yet critical role of the nitrogen and sulfur atom placement within the heterocyclic core in dictating target engagement. Molecular modeling suggested that the lack of GAK binding was due to weaker hydrogen bond interactions and less favorable electrostatic complementarity.[6]

Isomer_Comparison A Isothiazolo[5,4-b]pyridines (Target of this guide) D Kinase Inhibition (e.g., c-KIT) Anticancer Activity A->D B Isothiazolo[4,3-b]pyridines E Potent GAK Inhibition Antiviral Activity B->E C Isothiazolo[4,5-b]pyridines F No GAK Affinity C->F

Caption: Biological activity profiles of different isothiazolopyridine isomers.

This comparative analysis emphasizes the unique SAR landscape of the isothiazolo[5,4-b]pyridine scaffold and the importance of dedicated exploration of its substitution patterns.

Experimental Protocols

For researchers aiming to build upon the findings discussed, this section provides a foundational experimental protocol for the synthesis and biological evaluation of 6-substituted isothiazolo[5,4-b]pyridines, adapted from the methodologies for analogous heterocyclic systems.[1][8]

General Synthesis of the Isothiazolo[5,4-b]pyridine Core

The synthesis of the core isothiazolo[5,4-b]pyridine ring system can be achieved through various routes. One reported method involves the cleavage of the N-O bond in isoxazolopyridine-4-thiols to afford the corresponding hydroxy derivatives, which serve as key intermediates.[8] These intermediates can then be converted to dihalogenated isothiazolopyridines, providing handles for subsequent functionalization.[8]

Step-by-Step Protocol:

  • Synthesis of Hydroxy-isothiazolopyridine Intermediate:

    • Treat the corresponding isoxazolopyridine-4-thiol with a reagent to induce N-O bond cleavage (e.g., via irradiation or using a molybdenum hexacarbonyl catalyst) to yield the hydroxy-isothiazolopyridine.[8]

  • Halogenation:

    • Convert the hydroxy group to a chloro group using a standard chlorinating agent (e.g., phenylphosphonic dichloride) to obtain the 4,6-dichloroisothiazolopyridine.[8] This dichloro-intermediate is a versatile precursor for introducing substituents at the 6-position.

Introduction of 6-Substituents via Cross-Coupling

With the halogenated core in hand, a variety of substituents can be introduced at the 6-position using modern cross-coupling methodologies.

Step-by-Step Protocol (Suzuki Coupling Example):

  • Reaction Setup: In a reaction vessel, combine the 6-chloro-isothiazolo[5,4-b]pyridine derivative, the desired arylboronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃) in an appropriate solvent (e.g., dioxane/water).[1]

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired 6-substituted isothiazolo[5,4-b]pyridine.

In Vitro Kinase Inhibition Assay

To assess the biological activity of the synthesized compounds, a standard in vitro kinase assay can be employed.

Step-by-Step Protocol:

  • Assay Preparation: Utilize a commercially available kinase assay kit (e.g., a time-resolved fluorescence resonance energy transfer [TR-FRET] assay or a filter-binding assay).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a microplate, combine the kinase, the appropriate substrate (e.g., a peptide or protein), and ATP in a reaction buffer. Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase.

  • Detection: Stop the reaction and measure the kinase activity according to the assay kit's instructions (e.g., by measuring fluorescence or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The exploration of 6-substituted isothiazolo[5,4-b]pyridines has revealed a promising avenue for the development of novel kinase inhibitors and anticancer agents. The available data, though limited, strongly suggests that the substituent at the 6-position is a key determinant of biological activity. The comparative analysis with isomeric scaffolds further highlights the unique therapeutic potential of this particular heterocyclic system.

Future research should focus on expanding the library of 6-substituted isothiazolo[5,4-b]pyridines to build a more comprehensive SAR model. This will involve the synthesis and evaluation of a wider range of substituents with varying electronic and steric properties. Furthermore, elucidating the specific molecular targets and signaling pathways affected by the most potent compounds will be crucial for their advancement as clinical candidates. The synthetic and screening protocols outlined in this guide provide a solid framework for these future investigations.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]

Sources

Validating the Biological Target of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and critical. A frequent and pivotal challenge in this process is the definitive identification and validation of a compound's biological target. This guide provides an in-depth, experience-driven framework for validating the molecular target of a novel class of compounds: the 6-Chloro-3-methylisothiazolo[5,4-b]pyridine derivatives.

The isothiazolopyridine core is a recurring motif in medicinal chemistry, with different substitutions leading to a diverse range of biological activities. Literature on analogous structures presents two compelling, yet distinct, potential mechanisms of action for a representative compound of this class, which we will refer to as Compound X . One line of evidence points towards the inhibition of protein kinases, given that the related thiazolo[5,4-b]pyridine scaffold has been shown to produce potent c-KIT inhibitors[1]. Another possibility, suggested by studies on dihydroisothiazolopyridinones, is the disruption of microtubule dynamics, a hallmark of anti-mitotic agents[2].

Hypothesis 1: Compound X is a Protein Kinase Inhibitor

The discovery that thiazolo[5,4-b]pyridine derivatives can inhibit kinases such as c-KIT, BCR-ABL, RAF, and VEGFR2 provides a strong rationale for our first hypothesis[1]. Many cancers are driven by aberrant kinase activity, making kinase inhibitors a cornerstone of modern oncology. Here, we will focus on validating Compound X as a potential c-KIT inhibitor, using the well-established drugs Imatinib and Sunitinib as comparators. Imatinib is a first-generation c-KIT inhibitor, while Sunitinib is a multi-kinase inhibitor known to be effective against Imatinib-resistant c-KIT mutations[1].

Experimental Workflow: Kinase Target Validation

This workflow is designed to move from broad, high-throughput screening to specific, mechanistic validation within a cellular context.

G cluster_0 In Vitro / Biochemical Validation cluster_1 Cell-Based / Functional Validation A Broad Kinase Panel Screen (e.g., KINOMEscan®) B Biochemical IC50 Determination (e.g., LanthaScreen™) A->B Identify primary hits C Cellular Thermal Shift Assay (CETSA) Target Engagement B->C Confirm direct binding D Cell Proliferation Assay (e.g., GIST-T1, HMC1.2 cells) C->D Validate in cellular context E Western Blot Analysis (Phospho-c-KIT & Downstream) D->E Correlate anti-proliferative effect with target inhibition F Apoptosis & Cell Cycle Assays (Flow Cytometry) E->F Confirm downstream functional consequences

Caption: Workflow for validating protein kinase inhibition.

Step-by-Step Methodologies

1. Broad Kinase Panel Profiling

  • Rationale: Before focusing on a specific kinase, it is crucial to understand the selectivity profile of Compound X . A broad kinase panel screen (e.g., DiscoverX KINOMEscan®) will reveal the primary kinase targets and any potential off-target effects by quantifying the binding of the compound to a large number of kinases. This initial step is critical for predicting both efficacy and potential toxicity.

  • Protocol:

    • Prepare Compound X at a concentration of 1 µM.

    • Submit the compound to a commercial kinase scanning service that utilizes a competition binding assay.

    • The output will be a list of kinases for which Compound X shows significant binding (typically expressed as % inhibition or a dissociation constant, Kd).

    • Compare the hit profile to that of Sunitinib to benchmark its selectivity.

2. In Vitro Biochemical IC50 Determination

  • Rationale: Once primary targets like c-KIT are identified, the next step is to quantify the inhibitory potency. A biochemical assay using purified recombinant kinase enzyme will determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

  • Protocol (Example using LanthaScreen™ Eu Kinase Binding Assay):

    • Prepare a dilution series of Compound X , Imatinib , and Sunitinib .

    • In a 384-well plate, add the purified c-KIT kinase, a fluorescently labeled ATP-competitive tracer (the "probe"), and the europium-labeled anti-tag antibody.

    • Add the compound dilutions to the wells.

    • Incubate to allow binding to reach equilibrium.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The signal will decrease as the compound displaces the tracer from the kinase.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

3. Cellular Thermal Shift Assay (CETSA®)

  • Rationale: To confirm that Compound X directly engages c-KIT inside a living cell, CETSA is the gold standard. This assay is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.

  • Protocol:

    • Culture GIST-T1 cells (which harbor an activating c-KIT mutation).

    • Treat one set of cells with Compound X (at a concentration ~10x its biochemical IC50) and another with vehicle (DMSO).

    • Lyse the cells by freeze-thawing.

    • Aliquot the lysates and heat them to a range of different temperatures (e.g., 40°C to 70°C).

    • Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

    • Analyze the amount of soluble c-KIT remaining in the supernatant at each temperature using Western blotting.

    • A positive result is a shift in the melting curve to a higher temperature for the Compound X -treated sample, indicating target engagement.

4. Cell Proliferation and Downstream Signaling Analysis

  • Rationale: Ultimately, a kinase inhibitor must exert a functional effect on cancer cells. We need to demonstrate that the inhibition of c-KIT by Compound X translates into reduced cell viability and blockade of the downstream signaling pathway.

  • Protocol:

    • Cell Viability: Seed GIST-T1 and HMC1.2 cells (which are dependent on c-KIT signaling) in 96-well plates. Treat with a dose-response of Compound X , Imatinib , and Sunitinib for 72 hours. Measure cell viability using a reagent like CellTiter-Glo®. Calculate GI50 (half-maximal growth inhibition) values.

    • Western Blotting: Treat GIST-T1 cells with the compounds at their respective GI50 concentrations for 2-4 hours. Prepare cell lysates and perform Western blotting to detect levels of phosphorylated c-KIT (p-c-KIT) and key downstream effectors like p-AKT and p-ERK. A successful inhibitor will reduce the phosphorylation of these proteins.

Comparative Data Summary (Hypothetical)
Compoundc-KIT (WT) IC50 (nM)GIST-T1 GI50 (nM)p-c-KIT Inhibition (at GI50)
Compound X 50150+++
Imatinib 100300+++
Sunitinib 2580+++

Hypothesis 2: Compound X is a Microtubule Destabilizer

An alternative mechanism, suggested by related isothiazolopyridine structures, is the disruption of microtubule function, leading to mitotic arrest and apoptosis[2]. This class of drugs is fundamentally different from kinase inhibitors. To validate this hypothesis, we will compare Compound X to Vincristine , a classic microtubule-destabilizing agent, and Paclitaxel , a microtubule-stabilizing agent.

Signaling & Mechanistic Pathway

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Drug Action A Alpha/Beta-Tubulin Dimers B Microtubule Polymerization A->B B->A Depolymerization C Mitotic Spindle Formation B->C D Metaphase C->D E Anaphase D->E Correct Spindle Function F Mitotic Arrest (G2/M) D->F Spindle Disruption G Apoptosis F->G X Compound X / Vincristine (Destabilizer) X->B Inhibits Y Paclitaxel (Stabilizer) Y->B Promotes (Inhibits Depolymerization)

Caption: Mechanism of microtubule-targeting agents.

Experimental Workflow: Anti-Mitotic Validation

This workflow focuses on confirming tubulin interaction and observing the characteristic cellular phenotypes of anti-mitotic agents.

G cluster_0 In Vitro / Biochemical Validation cluster_1 Cell-Based / Functional Validation A Tubulin Polymerization Assay B [3H]Colchicine Binding Assay A->B Confirm direct interaction with tubulin C Cell Cycle Analysis (Propidium Iodide Staining) B->C Validate in cellular context D Immunofluorescence Microscopy (Tubulin & Mitotic Spindle) C->D Visualize cellular phenotype E Cell Proliferation Assay (e.g., HeLa, A549 cells) D->E Correlate phenotype with anti-proliferative effect

Caption: Workflow for validating anti-mitotic activity.

Step-by-Step Methodologies

1. In Vitro Tubulin Polymerization Assay

  • Rationale: This is the definitive biochemical test to determine if a compound directly affects tubulin dynamics. It measures the rate and extent of microtubule formation from purified tubulin dimers in real-time.

  • Protocol:

    • Use a commercially available kit containing purified tubulin and a fluorescence reporter that incorporates into growing microtubules.

    • In a 96-well plate, add tubulin, GTP (required for polymerization), and a dilution series of Compound X .

    • Include Vincristine as a positive control for inhibition and Paclitaxel as a positive control for enhancement of polymerization.

    • Incubate the plate at 37°C and measure fluorescence over time.

    • Compound X would be validated as a destabilizer if it inhibits polymerization in a dose-dependent manner, similar to Vincristine.

2. Cell Cycle Analysis

  • Rationale: Disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. This is a classic hallmark of anti-mitotic drugs.

  • Protocol:

    • Treat a rapidly dividing cell line (e.g., HeLa) with Compound X , Vincristine , and Paclitaxel at their respective GI50 concentrations for 18-24 hours.

    • Harvest, fix, and stain the cells with propidium iodide (PI), a DNA intercalating dye.

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

    • A significant increase in the cell population with 4N DNA content (the G2/M peak) compared to the vehicle-treated control indicates mitotic arrest.

3. Immunofluorescence Microscopy

  • Rationale: To visually confirm the effect on the microtubule network and mitotic spindle, immunofluorescence is indispensable. It allows for direct observation of the cytoskeletal architecture.

  • Protocol:

    • Grow HeLa cells on glass coverslips and treat with the compounds as in the cell cycle analysis.

    • Fix and permeabilize the cells.

    • Stain with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Stain the DNA with DAPI (blue).

    • Image the cells using a confocal or high-resolution fluorescence microscope.

    • Observe the mitotic spindles. Control cells in mitosis will show a well-defined bipolar spindle. Vincristine- or Compound X -treated cells should show disrupted, fragmented, or absent spindles. Paclitaxel-treated cells will show abnormal, often multipolar, spindle asters.

Comparative Data Summary (Hypothetical)
CompoundTubulin PolymerizationG2/M Arrest (% of cells)Mitotic Spindle Phenotype
Compound X Inhibited (IC50 = 0.5 µM)75%Disrupted, fragmented
Vincristine Inhibited (IC50 = 0.2 µM)80%Disrupted, fragmented
Paclitaxel Enhanced70%Abnormal asters, multipolar
Vehicle Normal15%Normal bipolar spindle

Conclusion: Synthesizing the Evidence

The validation of a biological target is not a linear process but an iterative investigation. By pursuing these two distinct, hypothesis-driven workflows, researchers can build a comprehensive and defensible data package for their this compound derivatives.

If the experimental data align with Hypothesis 1, Compound X emerges as a putative kinase inhibitor. The next steps would involve confirming its activity against Imatinib-resistant c-KIT mutants, assessing its in vivo efficacy in xenograft models derived from c-KIT-driven tumors, and conducting further off-target profiling to ensure safety.

Conversely, if the data support Hypothesis 2, Compound X is identified as an anti-mitotic agent. Further studies would focus on identifying its specific binding site on tubulin (e.g., the colchicine site), evaluating its potential to overcome multidrug resistance, and assessing its in vivo anti-tumor activity in relevant cancer models.

This comparative guide provides the foundational logic and experimental frameworks to de-risk and advance novel chemical matter, transforming a promising molecule into a validated lead compound with a clear and compelling mechanism of action.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. [Link]

  • This compound. Chemsrc. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. PubMed. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. [Link]

  • Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][3][4]triazolo[3,4-b][1][4][5]thiadiazine-7-. ResearchGate. [Link]

  • Three-Component Condensation of 4-Aminoisothiazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 6,7-Dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones. ResearchGate. [Link]

Sources

A Researcher's Guide to Benchmarking the Potency of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The isothiazolo[5,4-b]pyridine scaffold is a compelling starting point for the development of novel kinase inhibitors. Its unique electronic and structural features offer opportunities for potent and selective targeting of key enzymes in signaling pathways implicated in various diseases, including cancer. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the potency of novel analogs derived from the parent compound, 6-Chloro-3-methylisothiazolo[5,4-b]pyridine. We will delve into the rationale behind analog design, present detailed experimental protocols for potency determination, and offer a template for data analysis and visualization, all grounded in scientific integrity and established methodologies.

Introduction: The Rationale for Analog Development

The this compound core represents a "privileged structure" in medicinal chemistry, amenable to synthetic modification at several positions. The primary goal of analog development is to systematically probe the structure-activity relationship (SAR) to enhance potency, selectivity, and drug-like properties. Based on established SAR principles for related heterocyclic kinase inhibitors, key modifications can be proposed.[1][2][3] For instance, the chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing moieties that can form critical hydrogen bonds within a kinase active site.[4] Similarly, modifications to the 3-methyl group or functionalization of the pyridine ring can modulate solubility, cell permeability, and target engagement.

This guide will focus on a hypothetical series of analogs designed to explore these possibilities:

  • Parent Compound (PC-01): this compound

  • Analog A (A-01): 3-methyl-6-(morpholino)isothiazolo[5,4-b]pyridine

  • Analog B (A-02): N-(4-aminophenyl)-3-methylisothiazolo[5,4-b]pyridin-6-amine

  • Analog C (A-03): 1-(3-methylisothiazolo[5,4-b]pyridin-6-yl)piperidin-4-ol

Experimental Design: A Multi-tiered Approach to Potency Assessment

A robust assessment of inhibitor potency requires a combination of in vitro biochemical assays and cell-based assays to provide a comprehensive picture of a compound's activity.[5]

Target Selection: Identifying Relevant Kinases

Given that the related thiazolo[5,4-b]pyridine scaffold has shown activity against kinases such as c-KIT and PI3K, it is logical to hypothesize that isothiazolo[5,4-b]pyridine analogs may also target members of the tyrosine kinase or lipid kinase families.[6][7][8][9] Therefore, a primary screening panel should include representative kinases from these families. For the purpose of this guide, we will focus on c-KIT , a receptor tyrosine kinase often implicated in gastrointestinal stromal tumors[6][10], and PI3Kα , a lipid kinase central to cell growth and proliferation pathways.[7][8][9]

In Vitro Biochemical Assays: Direct Measurement of Enzymatic Inhibition

The initial step in potency benchmarking is to determine the direct inhibitory effect of the compounds on the purified kinase enzyme.[11][12] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[12] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer containing the desired kinase (e.g., recombinant human c-KIT or PI3Kα) and the appropriate substrate (e.g., a generic tyrosine kinase substrate peptide for c-KIT or phosphatidylinositol for PI3Kα).

    • Prepare serial dilutions of the test compounds (PC-01, A-01, A-02, A-03) and a known control inhibitor (e.g., Imatinib for c-KIT, Alpelisib for PI3Kα) in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase/substrate buffer to each well.

    • Add 5 µL of the serially diluted compounds or control inhibitor.

    • Initiate the kinase reaction by adding 10 µL of a 10 mM ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Potency in a Physiological Context

While in vitro assays are crucial for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, off-target effects, or engagement with the target in a complex cellular environment.[5] Therefore, cell-based assays are a critical next step.

This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival. For example, the GIST-T1 cell line, which harbors an activating mutation in the c-KIT gene, is a suitable model for assessing the cellular potency of c-KIT inhibitors.[6][10]

  • Cell Culture:

    • Culture GIST-T1 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a control inhibitor. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Incubate for 10 minutes to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability data against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Clear and concise presentation of the experimental data is essential for comparing the potency of the analogs.

Table 1: In Vitro and Cellular Potency of this compound Analogs
Compound IDStructurec-KIT IC50 (nM)PI3Kα IC50 (nM)GIST-T1 GI50 (nM)
PC-01 This compound>10,000>10,000>10,000
A-01 3-methyl-6-(morpholino)isothiazolo[5,4-b]pyridine5208,5001,200
A-02 N-(4-aminophenyl)-3-methylisothiazolo[5,4-b]pyridin-6-amine854,300250
A-03 1-(3-methylisothiazolo[5,4-b]pyridin-6-yl)piperidin-4-ol1506,800450
Imatinib (Control)100>10,000150
Alpelisib (Control)>10,0005>10,000

Data are hypothetical and for illustrative purposes only.

  • The parent compound PC-01 is inactive, indicating that modification at the 6-position is necessary for activity.

  • All three analogs show inhibitory activity against c-KIT, with A-02 being the most potent.

  • The analogs exhibit selectivity for c-KIT over PI3Kα.

  • The cellular potency (GI50) generally correlates with the in vitro potency (IC50), suggesting good cell permeability and on-target activity.

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams can aid in understanding the experimental process and the biological context of the research.

Diagram 1: Experimental Workflow for Potency Benchmarking

G cluster_0 Analog Synthesis & Characterization cluster_1 In Vitro Potency cluster_2 Cellular Potency cluster_3 Data Analysis PC_01 Parent Compound (PC-01) Analogs Analog Series (A-01, A-02, A-03) PC_01->Analogs Synthetic Modification Biochemical_Assay ADP-Glo™ Kinase Assay (c-KIT, PI3Kα) Analogs->Biochemical_Assay Cell_Assay Cell Proliferation Assay (GIST-T1 Cells) Analogs->Cell_Assay IC50 Determine IC50 Values Biochemical_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50 Determine GI50 Values Cell_Assay->GI50 GI50->SAR

Caption: A streamlined workflow for benchmarking the potency of novel kinase inhibitors.

Diagram 2: Simplified c-KIT Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Isothiazolo[5,4-b]pyridine Analog Inhibitor->cKIT Inhibition

Caption: Inhibition of the c-KIT signaling pathway by the novel analogs.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to benchmarking the potency of novel this compound analogs. By employing a combination of in vitro biochemical and cell-based assays, researchers can effectively determine the IC50 and GI50 values, establish a preliminary SAR, and identify promising lead compounds for further development. Future work should include broader kinase profiling to assess selectivity, ADME/Tox studies to evaluate drug-like properties, and in vivo efficacy studies in relevant animal models.

References

  • Identification of Thiazolo[5,4-b]Pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. [Link]

  • Kinase assays. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]

  • (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

  • Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]

  • In vitro kinase assay. [Link]

  • Spotlight: Cell-based kinase assay formats. [Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Structure–activity relationships in 3-isothiazolones. [Link]

  • In vitro kinase assay. [Link]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. [Link]

  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • In vitro NLK Kinase Assay. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • (PDF) In vitro kinase assay v1. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]

  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. [Link]

  • 2-Chloro-[6][11]thiazolo[5,4-b]pyridine. [Link]

Sources

The Ascendant Trajectory of Isothiazolo[5,4-b]pyridines: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The isothiazolo[5,4-b]pyridine scaffold is rapidly emerging as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a spectrum of diseases, most notably in inflammation and oncology. This guide offers a comprehensive analysis of the in vivo efficacy of lead compounds derived from this scaffold, comparing their performance against established therapies and delving into the experimental data that underscores their promise.

Introduction to the Isothiazolo[5,4-b]pyridine Scaffold

The isothiazolo[5,4-b]pyridine core, a bicyclic heteroaromatic system, offers a unique three-dimensional arrangement of nitrogen and sulfur atoms, providing a versatile platform for developing highly selective and potent inhibitors of various protein kinases and enzymes. Its rigid structure and specific hydrogen bonding capabilities allow for high-affinity interactions with target proteins, leading to promising pharmacological profiles. While the broader class of isothiazolopyridines has been explored, the specific [5,4-b] isomer has recently yielded compounds with compelling in vivo activity. It is crucial to distinguish this from other isomers, such as isothiazolo[4,5-b]pyridines, which have been shown to be devoid of activity against certain targets like cyclin G-associated kinase (GAK), highlighting the structural nuances that govern biological activity[1][2].

In Vivo Efficacy in Inflammatory Disease Models

A landmark study has positioned isothiazolo[5,4-b]pyridine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.

Lead Compound: 56

Compound 56 emerged from a cell-based screening campaign as a highly potent inhibitor of necroptosis[3]. It demonstrated excellent in vitro activity, effectively blocking necroptosis in both human and mouse cells with an EC50 of 1-5 nM. Biochemical assays confirmed its direct and selective binding to RIPK1 with a dissociation constant (Kd) of 13 nM, while showing no significant affinity for RIPK3 (Kd > 10,000 nM)[3].

Preclinical In Vivo Model: Systemic Inflammatory Response Syndrome (SIRS)

The in vivo efficacy of Compound 56 was evaluated in a murine model of Systemic Inflammatory Response Syndrome (SIRS), a life-threatening condition characterized by a runaway inflammatory response.

Experimental Protocol: Murine SIRS Model

  • Animal Model: Male C57BL/6 mice.

  • Induction of SIRS: A combination of tumor necrosis factor-alpha (TNF-α) and a pan-caspase inhibitor (zVAD-fmk) is administered to induce necroptosis-driven systemic inflammation.

  • Treatment: Compound 56 is administered via a suitable route (e.g., intraperitoneal or oral) prior to the induction of SIRS.

  • Efficacy Readouts:

    • Hypothermia: Core body temperature is monitored as a key indicator of the inflammatory response.

    • Survival: Mortality is recorded over a specified time course.

  • Rationale: This model is highly relevant as it directly assesses the ability of a RIPK1 inhibitor to block the necroptotic signaling cascade that drives the pathophysiology of SIRS. The use of zVAD-fmk ensures that cell death and the subsequent inflammation are primarily driven by necroptosis, making it a specific test for RIPK1 inhibition.

In Vivo Performance and Comparative Analysis

Pre-treatment with Compound 56 resulted in a significant reduction in hypothermia and provided substantial protection from lethal shock in the SIRS mouse model[3]. This demonstrates that the potent in vitro activity of Compound 56 translates into a robust in vivo therapeutic effect.

CompoundTargetIn Vitro PotencyIn Vivo ModelKey In Vivo Outcome
Compound 56 RIPK1EC50 = 1-5 nM (cell-based)Murine SIRSSignificantly reduced hypothermia and lethal shock[3]
Standard of CareVariesN/AN/ASupportive care, no specific approved inhibitor

This data positions Compound 56 as a promising prototype for the development of novel therapeutics for inflammation-related diseases. Its favorable in vitro safety profile, including a lack of hERG inhibition and CYP inhibition, further enhances its clinical potential[3].

Potential in Oncology: Targeting Kinase-Driven Cancers

While in vivo data for isothiazolo[5,4-b]pyridine-based anticancer agents is still emerging, extensive in vitro studies on the closely related thiazolo[5,4-b]pyridine scaffold highlight its potential. These compounds have shown potent activity against kinases that are critical drivers of cancer cell proliferation and survival.

Thiazolo[5,4-b]pyridines as c-KIT Inhibitors

Mutations in the c-KIT receptor tyrosine kinase are a hallmark of gastrointestinal stromal tumors (GIST). While imatinib is the first-line therapy, resistance often develops, necessitating new therapeutic strategies.

Lead Compound: 6r

A series of 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated as c-KIT inhibitors[4]. Compound 6r was identified as a particularly promising candidate.

In Vitro Performance against Imatinib-Resistant c-KIT Mutations

CompoundTargetIC50 (Enzymatic)GI50 (Cell Proliferation, HMC1.2 cells)
6r c-KIT (V560G/D816V double mutant)4.77 µM1.15 µM
Imatinib c-KIT (V560G/D816V double mutant)~38 µM (8.0-fold less potent)~27 µM (23.6-fold less potent)
Sunitinib c-KIT (V560G/D816V double mutant)Comparable to 6rComparable to 6r

Compound 6r demonstrated significantly higher enzymatic and anti-proliferative activity against the imatinib-resistant c-KIT double mutant compared to imatinib itself[4]. Its potency was comparable to sunitinib, a second-line therapy for GIST. Mechanistically, 6r was shown to block c-KIT downstream signaling, leading to the induction of apoptosis and cell cycle arrest[4].

Thiazolo[5,4-b]pyridines as PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers.

Lead Compound: 19a

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed as PI3K inhibitors. Compound 19a exhibited extremely potent PI3Kα inhibitory activity with an IC50 of 3.6 nM[5][6][7].

In Vitro PI3K Isoform Selectivity

CompoundPI3Kα IC50PI3Kβ IC50PI3Kγ IC50PI3Kδ IC50
19a 3.6 nM~36 nMNanomolarNanomolar

Compound 19a displayed nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms, with approximately 10-fold reduced activity against PI3Kβ[5][6][7]. This profile suggests its potential as a potent PI3K inhibitor for cancer therapy, although further in vivo studies are required to confirm its efficacy and safety.

Signaling Pathways and Experimental Workflows

RIPK1-Mediated Necroptosis and Inhibition

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and the mechanism of action for inhibitors like Compound 56.

RIPK1_Pathway cluster_stimulus Stimulus (e.g., TNF-α) cluster_complex Complex I Formation cluster_necroptosis Necroptosis Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits RIPK1 RIPK1 TRADD->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Cell Death & Inflammation) MLKL->Necroptosis induces Compound56 Compound 56 (Isothiazolo[5,4-b]pyridine) Compound56->RIPK1 inhibits

Caption: RIPK1 inhibition by Compound 56 blocks necroptosis signaling.

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel compound.

InVivo_Workflow A Compound Synthesis & In Vitro Profiling B Pharmacokinetic (PK) Studies A->B D Dose-Range Finding & Toxicity Studies B->D C Disease Model Selection & Validation C->D E Efficacy Study (Treatment vs. Vehicle) D->E F Pharmacodynamic (PD) & Biomarker Analysis E->F G Data Analysis & Interpretation F->G

Caption: Standard workflow for preclinical in vivo efficacy evaluation.

Conclusion and Future Directions

The isothiazolo[5,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of key therapeutic targets. The compelling in vivo data for the RIPK1 inhibitor, Compound 56, in a model of severe inflammation provides a strong validation for this chemical class. Furthermore, the potent in vitro activity of related thiazolo[5,4-b]pyridine derivatives against clinically relevant cancer targets like c-KIT and PI3K suggests that future research in this area is highly warranted.

For drug development professionals, the key takeaway is the therapeutic versatility and favorable drug-like properties often associated with this scaffold. Future efforts should focus on translating the promising in vitro anticancer activity into in vivo efficacy, optimizing pharmacokinetic properties, and exploring the full therapeutic potential of this remarkable heterocyclic system.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Available at: [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. KU Leuven. Available at: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available at: [Link]

  • Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Pharmaceuticals. Available at: [Link]

  • (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. ResearchGate. Available at: [Link]

  • Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine: An Evaluation of Reproducibility and Procedural Integrity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of synthetic procedures for novel heterocyclic compounds is paramount. 6-Chloro-3-methylisothiazolo[5,4-b]pyridine is a key scaffold in medicinal chemistry, yet its synthesis can present challenges that impact scalability and purity. This guide provides an in-depth comparison of established and alternative synthetic routes to this important molecule, with a focus on experimental causality, self-validating protocols, and data-driven insights to ensure procedural integrity.

Introduction: The Significance of the Isothiazolo[5,4-b]pyridine Scaffold

The isothiazolo[5,4-b]pyridine ring system is a critical pharmacophore found in a variety of biologically active compounds. Its unique electronic and steric properties make it a valuable building block in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The specific derivative, this compound, offers multiple points for further functionalization, making reliable and reproducible access to this intermediate a crucial step in many drug discovery programs. This guide will dissect two primary synthetic approaches to this molecule, evaluating their respective strengths and weaknesses to aid in the selection of the most appropriate method for a given research or development context.

Method 1: The Chimichi Route via Isoxazolopyridine Rearrangement

This established route, pioneered by Chimichi et al., represents a classic approach to the isothiazolo[5,4-b]pyridine core. It involves the construction of an isoxazolopyridine precursor followed by a key N-O bond cleavage and subsequent cyclization to form the desired isothiazole ring.

Scientific Rationale and Mechanistic Considerations

The logic of this multi-step synthesis lies in the strategic use of the isoxazole ring as a masked precursor to the isothiazole. The initial formation of the isoxazolopyridine is often more straightforward than the direct construction of the isothiazolopyridine. The critical step, the reductive cleavage of the N-O bond, generates a key intermediate with the necessary functionalities poised for intramolecular cyclization to the more thermodynamically stable isothiazole ring system. This approach allows for precise control over the regiochemistry of the final product.

Experimental Workflow Diagram

cluster_0 Step 1: Formation of Isoxazolopyridine-4-thiol cluster_1 Step 2: Reductive N-O Bond Cleavage cluster_2 Step 3: Diazotization and Chlorination cluster_3 Step 4: Selective Dechlorination A 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine C 6-Chloro-3-methylisoxazolo[4,5-c]pyridine-4-thiol A->C Reflux in Ethanol B Potassium Hydrosulfide B->C E 4-Amino-6-chloro-3-methylpyridine-2(1H)-thione C->E Photolysis D Mo(CO)6 D->E G 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine E->G F NaNO2, HCl F->G I This compound G->I H Hydrazine Hydrate H->I cluster_0 Step 1: Thioacetylation of Aminopyridine cluster_1 Step 2: Oxidative Cyclization A 3-Amino-2,6-dichloropyridine C N-(2,6-Dichloropyridin-3-yl)ethanethioamide A->C B Thioacetic Acid B->C E This compound C->E D Oxidizing Agent (e.g., SO2Cl2) D->E

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.